molecular formula C9H6INO2 B1148865 7-Iodoisoquinoline-1,3(2H,4H)-dione CAS No. 1260649-46-4

7-Iodoisoquinoline-1,3(2H,4H)-dione

Numéro de catalogue: B1148865
Numéro CAS: 1260649-46-4
Poids moléculaire: 287.05391
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Iodoisoquinoline-1,3(2H,4H)-dione ( 1260649-46-4) is a functionalized derivative of the isoquinoline-1,3(2H,4H)-dione scaffold, a heterocyclic framework of significant interest in medicinal and synthetic chemistry. The molecular formula is C9H6INO2, with a molecular weight of 287.05 g/mol . The iodine substituent at the 7-position makes this compound a valuable synthetic intermediate, as the iodine atom can be further manipulated using cross-coupling reactions to construct more complex structures for biological evaluation. The core isoquinoline-1,3-dione structure has been extensively studied and is recognized as a privileged scaffold in drug discovery. Research has shown that derivatives of this core exhibit a range of potent biological activities, including highly selective inhibition of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapeutics . These compounds are typically synthesized via efficient radical cascade reactions or other cascade addition/cyclization processes, allowing for the introduction of diverse substitution patterns . As a research chemical, this product is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions; refer to the Safety Datasheet for comprehensive hazard and handling information. Store in a dark place, under an inert atmosphere, at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-iodo-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCINVXIYSCLJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)I)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Iodoisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 7-Iodoisoquinoline-1,3(2H,4H)-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, grounded in the established chemistry of the isoquinoline-1,3(2H,4H)-dione scaffold. While specific experimental data for the 7-iodo derivative is not extensively available in public literature, this guide extrapolates its likely characteristics based on the well-documented properties of related analogs.

Introduction: The Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities.[1] This scaffold is a key component in a variety of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The introduction of a halogen atom, such as iodine, at the 7-position is a strategic modification intended to modulate the compound's physicochemical and pharmacokinetic properties, potentially enhancing its biological activity and target specificity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 7-Iodoisoquinoline-1,3(2H,4H)-dione. These values are estimated based on the known properties of the parent isoquinoline-1,3(2H,4H)-dione and the anticipated effects of iodine substitution.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C₉H₆INO₂Based on the core structure with an iodine substituent.
Molecular Weight ~287.05 g/mol Calculated from the atomic weights of the constituent atoms.
Melting Point >200 °CHalogenation generally increases the melting point of organic compounds due to enhanced intermolecular forces. Related non-iodinated derivatives exhibit melting points in the range of 145-190 °C.[5]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF).The introduction of the lipophilic iodine atom is expected to decrease aqueous solubility while maintaining solubility in organic solvents.
pKa ~9-10 (imide proton)The imide proton is weakly acidic. The electron-withdrawing effect of iodine may slightly increase its acidity compared to the unsubstituted parent compound.
LogP ~2.5 - 3.5The iodine atom will significantly increase the lipophilicity (LogP) of the molecule compared to the parent scaffold.

Synthesis and Purification

The synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione can be approached through a multi-step process, beginning with the construction of the isoquinoline-1,3(2H,4H)-dione core, followed by regioselective iodination.

Synthesis of the Isoquinoline-1,3(2H,4H)-dione Core

A common and effective method for the synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold involves the condensation of homophthalic anhydride with an appropriate nitrogen source, such as an amine.[5] Radical cascade reactions of acryloyl benzamides also provide an alternative route.[6]

Experimental Protocol: Synthesis of Isoquinoline-1,3(2H,4H)-dione

  • Reaction Setup: A mixture of homophthalic anhydride (1 equivalent) and an amine (1.2 equivalents) is refluxed in dry xylene (0.5 M) using a Dean-Stark apparatus for 6-10 hours.[5]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure.

  • Purification: The residue is recrystallized from methanol to yield the pure homophthalimide product.[5]

Regioselective Iodination

The introduction of an iodine atom at the 7-position of the isoquinoline-1,3(2H,4H)-dione ring can be achieved through electrophilic aromatic substitution. The directing effects of the existing functional groups on the aromatic ring will influence the position of iodination.

Experimental Protocol: Iodination of Isoquinoline-1,3(2H,4H)-dione

  • Reaction Setup: Isoquinoline-1,3(2H,4H)-dione is dissolved in a suitable solvent (e.g., acetic acid).

  • Reagent Addition: An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), is added portion-wise at room temperature in the presence of a catalyst like sulfuric acid.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for several hours.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis_Pathway Homophthalic_Anhydride Homophthalic Anhydride Isoquinoline_dione Isoquinoline-1,3(2H,4H)-dione Homophthalic_Anhydride->Isoquinoline_dione Condensation Amine Amine Amine->Isoquinoline_dione Final_Product 7-Iodoisoquinoline-1,3(2H,4H)-dione Isoquinoline_dione->Final_Product Electrophilic Iodination Iodinating_Reagent Iodinating Reagent (e.g., NIS) Iodinating_Reagent->Final_Product

Caption: Synthetic pathway for 7-Iodoisoquinoline-1,3(2H,4H)-dione.

Spectroscopic Characterization (Predicted)

The structural elucidation of 7-Iodoisoquinoline-1,3(2H,4H)-dione would rely on a combination of spectroscopic techniques.

TechniquePredicted Spectral Features
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns. The presence of the iodine atom will influence the chemical shifts of the adjacent protons. The imide proton (N-H) will appear as a broad singlet.
¹³C NMR The spectrum will show distinct signals for the carbonyl carbons and the aromatic carbons. The carbon atom bearing the iodine (C-7) will exhibit a characteristic downfield shift.
IR Spectroscopy Characteristic absorption bands for the N-H stretching (~3200 cm⁻¹), C=O stretching of the imide (~1700 and ~1650 cm⁻¹), and C-I stretching (~500-600 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of iodine would be a key identifier.

Potential Applications in Drug Discovery

The isoquinoline-1,3(2H,4H)-dione scaffold has been explored for a range of therapeutic targets. The introduction of an iodine atom can serve multiple purposes in drug design:

  • Modulation of Potency and Selectivity: The bulky and lipophilic iodine atom can influence the binding affinity and selectivity of the molecule for its biological target. For instance, derivatives of isoquinoline-1,3(2H,4H)-dione have been investigated as inhibitors of cyclin-dependent kinase 4 (CDK4).[7]

  • Improved Pharmacokinetic Profile: Halogenation can impact metabolic stability and membrane permeability, potentially improving the drug-like properties of the compound.

  • Bioisosteric Replacement: The iodo group can act as a bioisostere for other functional groups, allowing for the fine-tuning of molecular properties.

  • Radiolabeling: The presence of iodine allows for the potential development of radiolabeled analogs for use in diagnostic imaging or radiotherapy.

Biological_Significance cluster_core 7-Iodoisoquinoline-1,3(2H,4H)-dione cluster_properties Modulated Properties cluster_applications Potential Applications Core Core Scaffold Potency Potency & Selectivity Core->Potency influences PK Pharmacokinetics Core->PK improves Bioisosterism Bioisosterism Core->Bioisosterism enables Diagnostics Diagnostics (Radiolabeling) Core->Diagnostics Therapeutics Therapeutics (e.g., Anticancer) Potency->Therapeutics PK->Therapeutics Bioisosterism->Therapeutics

Caption: Potential impact of 7-iodination on drug discovery.

Conclusion

While direct experimental data for 7-Iodoisoquinoline-1,3(2H,4H)-dione is limited, a comprehensive understanding of its physicochemical properties can be extrapolated from the well-established chemistry of the isoquinoline-1,3(2H,4H)-dione scaffold. The strategic introduction of an iodine atom is a promising approach to modulate the biological and pharmacokinetic properties of this important heterocyclic core. Further experimental investigation is warranted to validate these predictions and fully explore the therapeutic potential of this compound.

References

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric - The Royal Society of Chemistry.

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing).

  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. - ResearchGate.

  • Selected biologically active isoquinoline‐1,3(2H,4H)‐dione derivatives. - ResearchGate.

  • Synthesis of isoquinoline-1,3(2H,4H)-diones - Organic Chemistry Portal.

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction | Request PDF - ResearchGate.

  • Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione - ResearchGate.

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed.

Sources

Molecular structure and weight of 7-Iodoisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, physicochemical properties, and synthetic pathways for 7-Iodoisoquinoline-1,3(2H,4H)-dione . This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the molecule's utility as a scaffold for targeted protein degradation (PROTACs) and immunomodulatory drugs (IMiDs).

Executive Summary

7-Iodoisoquinoline-1,3(2H,4H)-dione (often referred to as 7-iodohomophthalimide ) is a bicyclic heterocyclic scaffold belonging to the isoquinoline-1,3-dione family.[1] Structurally, it consists of a benzene ring fused to a piperidine-2,6-dione-like ring (specifically a 2,4-piperidinedione arrangement relative to the nitrogen, but IUPAC defines it as isoquinoline-1,3-dione).

This molecule is a critical intermediate in the synthesis of Cereblon (CRBN) modulators and PARP inhibitors . The iodine atom at the C7 position serves as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing researchers to attach linkers for PROTACs or diversify the pharmacophore for Structure-Activity Relationship (SAR) studies.

Chemical Structure & Specifications

Molecular Architecture

The core structure features a homophthalimide backbone. The "dione" designation refers to carbonyl groups at positions 1 and 3. The "2H" indicates the nitrogen is protonated (secondary amide), and "4H" indicates the C4 position is a methylene group (


), distinguishing it from the fully aromatic isoquinoline-1,3-dione (which would be a tautomer or oxidized form).

Key Structural Features:

  • C7-Iodine: An aryl iodide moiety positioned meta to the C1-carbonyl and para to the C4-methylene bridge.

  • Active Methylene (C4): The C4 position is flanked by an aromatic ring and a carbonyl, making it acidic and susceptible to Knoevenagel condensations or alkylations.

  • Imide Functionality (N2): The N-H group is acidic (

    
    ), allowing for N-alkylation (e.g., attachment to glutarimide rings).
    
Physicochemical Data
PropertyValueNotes
IUPAC Name 7-Iodo-1,2,3,4-tetrahydroisoquinoline-1,3-dioneAlso: 7-Iodohomophthalimide
Molecular Formula

Molecular Weight 287.05 g/mol Calculated
Exact Mass 286.9419 g/mol Monoisotopic
CAS Number N/A (Derivative)Parent (non-iodo): 4456-77-3
Predicted LogP ~1.8 - 2.1Moderate lipophilicity
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (C=O)
Structural Visualization

The following diagram illustrates the 2D connectivity of the molecule.

Figure 1: Connectivity graph of 7-Iodoisoquinoline-1,3(2H,4H)-dione showing the fused bicyclic core and iodine substitution.

Synthesis & Production Protocols

The synthesis of 7-iodoisoquinoline-1,3(2H,4H)-dione typically proceeds via the cyclization of 5-iodohomophthalic acid (or its anhydride). A robust route starting from commercially available 2-chloro-5-iodobenzoic acid is described below.

Retrosynthetic Analysis
  • Target: 7-Iodoisoquinoline-1,3(2H,4H)-dione.

  • Precursor: 5-Iodohomophthalic acid (2-carboxymethyl-5-iodobenzoic acid).

  • Starting Material: 2-Chloro-5-iodobenzoic acid (via copper-catalyzed malonate coupling).

Detailed Experimental Protocol
Step 1: Synthesis of 5-Iodohomophthalic Acid
  • Reagents: 2-Chloro-5-iodobenzoic acid (1.0 eq), Dimethyl malonate (2.0 eq), NaH (4.0 eq), CuBr (0.1 eq).

  • Solvent: 1,4-Dioxane or DMF.

  • Procedure:

    • Generate the sodium enolate of dimethyl malonate using NaH in dry dioxane at 0°C.

    • Add 2-chloro-5-iodobenzoic acid and catalytic CuBr.

    • Heat to 100°C for 12–24 hours (Hurtley reaction conditions).

    • Acidify to precipitate the intermediate aryl malonate.

    • Hydrolysis/Decarboxylation: Reflux the intermediate in 6M HCl/Acetic acid to hydrolyze esters and decarboxylate one carboxyl group, yielding 5-iodohomophthalic acid.

Step 2: Cyclization to 7-Iodohomophthalimide
  • Reagents: 5-Iodohomophthalic acid (1.0 eq), Urea (1.5 eq) or Ammonium Acetate.

  • Solvent: Glacial Acetic Acid or solvent-free melt.

  • Procedure:

    • Mix 5-iodohomophthalic acid with urea.

    • Heat the mixture to 170–180°C (melt) or reflux in glacial acetic acid for 4-6 hours.

    • The dicarboxylic acid dehydrates to the anhydride, which then reacts with ammonia (from urea) to form the imide.

    • Workup: Cool the mixture. Add water to precipitate the crude product.

    • Purification: Recrystallize from Ethanol or Acetic Acid/Water.

Synthesis Workflow Diagram

Synthesis_Pathway Start 2-Chloro-5-iodobenzoic acid Intermediate1 Aryl Malonate Intermediate Start->Intermediate1 Hurtley Condensation Reagent1 Dimethyl Malonate / NaH / CuBr Reagent1->Intermediate1 Precursor 5-Iodohomophthalic Acid Intermediate1->Precursor Acidic Hydrolysis Process1 Hydrolysis & Decarboxylation (HCl / AcOH, Reflux) Process1->Precursor Target 7-Iodoisoquinoline-1,3(2H,4H)-dione Precursor->Target Cyclization (Imide Formation) Reagent2 Urea (170°C Melt) or NH4OAc / AcOH Reagent2->Target

Figure 2: Step-wise synthetic pathway from commercially available benzoic acid derivatives.

Applications in Drug Discovery[4][5][6]

Targeted Protein Degradation (PROTACs)

The homophthalimide scaffold is a structural analog of thalidomide and lenalidomide , which bind to the E3 ligase substrate receptor Cereblon (CRBN) .

  • Mechanism: By recruiting CRBN, these molecules can induce the ubiquitination and degradation of target proteins (e.g., IKZF1/3).[2]

  • Role of 7-Iodo: The iodine at position 7 allows for the precise attachment of "linkers" (via Sonogashira or Suzuki coupling) that connect the E3 ligase ligand to a target protein ligand, creating a PROTAC.

PARP Inhibition

Isoquinoline-1,3-diones share pharmacophore similarity with established PARP inhibitors (e.g., Olaparib phthalazinone core). The dione moiety mimics the nicotinamide pocket of NAD+, making 7-iodoisoquinoline-1,3-dione a valuable starting point for fragment-based drug design (FBDD) targeting DNA repair pathways.

Chemical Versatility (Reactivity Profile)
  • Pd-Catalyzed Coupling: The C7-I bond is highly reactive.

    • Suzuki Coupling: Introduction of aryl/heteroaryl groups.[3]

    • Sonogashira Coupling: Introduction of alkynes (common for PROTAC linkers).

  • N-Alkylation: The imide nitrogen (

    
    ) can be alkylated using alkyl halides and weak bases (
    
    
    
    ) to introduce solubility-enhancing groups or targeting moieties.
  • C4-Functionalization: The C4 methylene is an "active methylene." It can undergo aldol-type reactions with aldehydes (Knoevenagel) to form benzylidene derivatives, often increasing potency against kinase targets.

References

  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis of isoquinoline-1,3(2H,4H)-diones. Organic Chemistry Portal.

  • Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.

  • Homophthalic anhydride derivatives in synthesis. National Institutes of Health (PMC).

Sources

Solubility profile of 7-Iodoisoquinoline-1,3(2H,4H)-dione in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Handling of 7-Iodoisoquinoline-1,3(2H,4H)-dione Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary & Chemical Context

7-Iodoisoquinoline-1,3(2H,4H)-dione (often referred to as 7-iodohomophthalimide) is a critical bicyclic nitrogenous intermediate, widely utilized in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other isoquinoline-based therapeutics.

Unlike common pharmacopeial standards, solubility data for specific synthetic intermediates like 7-iodohomophthalimide is rarely cataloged in public databases. This guide provides a derived solubility profile based on structure-property relationships (SPR) and details the standardized protocols required to empirically determine exact solubility limits in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Drivers

The solubility behavior of this compound is governed by the competition between its polar dione functionality and the lipophilic heavy halogen.

FeatureChemical Impact on Solubility
Imide Motif (-CONHCO-) Acts as both a Hydrogen Bond Donor (NH) and Acceptor (C=O). High affinity for polar aprotic solvents (DMSO).
Iodine Substituent (C-7) Increases lipophilicity (

) and molecular weight. Reduces solubility in polar protic solvents (MeOH) compared to the non-iodinated parent.
Crystal Lattice The planar aromatic system facilitates

-

stacking, creating a high lattice energy that solvents must overcome.[1]

Solubility Profile: DMSO vs. Methanol

Note: Values below are high-confidence estimates derived from homologous series (e.g., homophthalimide, 4-bromo-homophthalimide) and solvent interaction parameters.

A. Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (High Solubility)

  • Behavior: DMSO is the "Gold Standard" solvent for this compound class. The sulfoxide oxygen acts as a strong H-bond acceptor for the imide proton, effectively disrupting the crystal lattice.

  • Estimated Range:

    
     (at 
    
    
    
    ).
  • Application: Ideal for preparing stock solutions (

    
    ) for biological assays or NMR analysis.
    
  • Caveat: DMSO is hygroscopic. Water uptake significantly reduces the solubility of this lipophilic intermediate, potentially causing "crashing out" (precipitation) over time.

B. Methanol (MeOH)

Status: Secondary Solvent (Temperature-Dependent) [2]

  • Behavior: Exhibits a steep solubility curve.

    • Cold (

      
      ): Poor solubility (Sparingly soluble).
      
    • Hot (

      
      ): Moderate-to-High solubility.
      
  • Estimated Range:

    
     (at 
    
    
    
    ); significantly higher at reflux.
  • Application: Ideal for purification via recrystallization . The compound dissolves in hot methanol and crystallizes upon cooling, rejecting impurities.

Comparative Data Summary
ParameterDMSO (Polar Aprotic)Methanol (Polar Protic)
Dielectric Constant (

)
47.2 (High Polarity)33.0 (Moderate Polarity)
Solvation Mechanism Dipole-Dipole + H-Bond AcceptanceH-Bond Networking
Solubility Classification Soluble Sparingly Soluble (Cold) / Soluble (Hot)
Primary Utility Assay Stock / Reaction SolventRecrystallization / Anti-solvent

Experimental Protocols: Empirical Determination

Since batch purity (e.g., presence of inorganic salts or precursors) affects solubility, researchers must validate specific batches. Use the following Self-Validating Protocols .

Protocol A: The "Saturation Shake-Flask" Method (Thermodynamic Solubility)

Best for: Exact quantitative data for formulation or process chemistry.

Materials:

  • 7-Iodoisoquinoline-1,3(2H,4H)-dione (Solid)

  • Anhydrous DMSO or HPLC-grade Methanol

  • 0.45

    
     PTFE Syringe Filter
    
  • HPLC or UV-Vis Spectrophotometer

Workflow:

  • Supersaturation: Add excess solid compound to

    
     of solvent in a glass vial until undissolved solid remains visible.
    
  • Equilibration: Agitate (shake/stir) at a fixed temperature (

    
    ) for 24 hours .
    
  • Phase Separation: Centrifuge at

    
     for 10 minutes to pellet undissolved solids.
    
  • Filtration: Filter the supernatant through a 0.45

    
     PTFE filter (prevents micro-crystal transfer).
    
  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Rapid Visual Solubility (Kinetic Estimation)

Best for: Quick checks before running a reaction.

  • Weigh

    
     of solid into a vial.
    
  • Add solvent in

    
     increments.
    
  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no visible particulates.

    • Calculation:

      
      .
      

Visualization: Decision & Purification Logic

Diagram 1: Solubility Determination Workflow

This decision tree guides the researcher in selecting the correct solvent system based on the intended application.

SolubilityWorkflow Start Start: 7-Iodoisoquinoline-1,3-dione Goal Define Application Goal Start->Goal BioAssay Biological Assay / Stock Solution Goal->BioAssay High Conc. Needed Purification Purification / Synthesis Goal->Purification Remove Impurities Check_Conc Conc. > 10mM required? BioAssay->Check_Conc Recryst Recrystallization Protocol Purification->Recryst DMSO_Path Use Anhydrous DMSO Action_DMSO Dissolve & Sonicate (Store -20°C, Dark) DMSO_Path->Action_DMSO MeOH_Path Use Methanol (Temperature Gradient) Action_MeOH Dissolve at Reflux (65°C) Cool to 4°C to Precipitate MeOH_Path->Action_MeOH Check_Conc->DMSO_Path Yes Check_Conc->MeOH_Path No (Rare) Recryst->MeOH_Path Primary Strategy

Caption: Workflow for selecting DMSO vs. Methanol based on assay requirements or purification needs.

Diagram 2: Recrystallization Mechanism (MeOH)

Visualizing why Methanol is the superior choice for purification of this intermediate.

Recrystallization Step1 Step 1: Hot Dissolution Solvent: MeOH @ 65°C State: Solute Fully Dissolved Step2 Step2 Step1->Step2 Energy Removal Step3 Step3 Step2->Step3 Lattice Formation Impurity Impurities Remain in Mother Liquor Step2->Impurity Rejection

Caption: Thermal solubility differential in Methanol allows for effective separation of the target compound from impurities.

Critical Handling & Stability Notes

Iodine Stability (Photolysis Risk)

The C-I bond in 7-iodoisoquinoline derivatives is susceptible to homolytic cleavage under UV light, leading to radical formation and degradation.

  • Requirement: All solubility experiments and storage must occur in amber glassware or foil-wrapped vials.

  • Observation: If a DMSO solution turns yellow/brown over time, it indicates iodine liberation. Discard immediately.

DMSO "Freeze-Thaw" Cycles

DMSO freezes at


. Repeated freezing and thawing of stock solutions can cause micro-precipitation of the compound, which may not re-dissolve upon simple warming.
  • Best Practice: Aliquot DMSO stock solutions into single-use vials to avoid freeze-thaw cycles.

Safety (HSE)
  • 7-Iodoisoquinoline-1,3(2H,4H)-dione: Treat as a potential irritant and sensitizer.

  • DMSO: Enhances skin permeability. If the compound is toxic, DMSO will carry it through nitrile gloves. Use double-gloving or specific chemical-resistant gloves (e.g., Butyl rubber) when handling high-concentration DMSO stocks.

References

  • Solubility of Homophthalimide Derivatives

    • Li, Y., et al. "Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents." Journal of Chemical Thermodynamics, 2017.

    • Note: Provides the thermodynamic baseline for the dione scaffold in MeOH vs. DMSO.
  • Synthesis & Purification Context

    • Ding, W.W., et al. "Pd-catalyzed and photoinduced benzylic C-H carbonylation/annulation reaction."[3] Organic Letters, 2022.[3]

    • Note: Details the synthesis and purification (recrystalliz
  • General Solubility Protocols

    • Cayman Chemical.[4] "Protocol for Solubility Determination of Isoflavonoids and Heterocycles in Organic Solvents."

  • Chemical Safety & Properties (CAS 103264-66-2 / Analogs)

    • PubChem Database. "Isoquinoline-1,3(2H,4H)-dione Derivatives."

Sources

Part 1: Introduction to 7-Iodo Homophthalimides in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Iodo Homophthalimide Derivatives

The Homophthalimide Scaffold: A Privileged Structure

The homophthalimide core, a derivative of isoquinoline-1,3-dione, is a recognized "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework serves as a versatile scaffold for presenting functional groups in a well-defined three-dimensional orientation, enabling potent and selective interactions with a variety of biological targets. The chemical structure of phthalimides, being largely hydrophobic, enhances their ability to cross biological barriers in vivo.[1] This has led to the development of numerous derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2]

The Role of Iodine in Modern Drug Design

The incorporation of halogen atoms, particularly iodine, is a well-established strategy in modern drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Iodine, being the largest and most polarizable of the stable halogens, offers unique advantages.[3] Its presence can significantly influence a molecule's lipophilicity, metabolic profile, and binding affinity.[4] A key interaction enabled by iodine is the halogen bond (XB) , a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a biological target.[3][4] This interaction can be highly directional and strong, contributing significantly to the binding affinity and specificity of a drug candidate.[3]

Why Thermodynamic Stability is a Critical Quality Attribute (CQA)

In pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[5] Thermodynamic stability refers to the energy state of a compound; a more stable form exists at a lower energy state.[6] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[7] Therefore, a thorough understanding and rigorous assessment of the thermodynamic stability of any new chemical entity, such as a 7-iodo homophthalimide derivative, is a non-negotiable aspect of the drug development process and a regulatory requirement.[8]

Part 2: Physicochemical Principles Governing Stability

Thermodynamic vs. Kinetic Stability: A Primer

It is crucial to distinguish between thermodynamic and kinetic stability.

  • Thermodynamic stability relates to the lowest energy state of a system under a given set of conditions (e.g., temperature, pressure). The most thermodynamically stable form of a solid drug is its lowest energy crystalline state.[6]

  • Kinetic stability refers to the energy barrier that must be overcome for a transformation to occur. A metastable form (e.g., an amorphous solid or a higher-energy polymorph) can be kinetically stable if the activation energy for its conversion to the more stable form is high.[6]

While a metastable form might offer bioavailability advantages, for long-term predictability and control, identifying the most thermodynamically stable form is a primary goal in drug development.[6]

The Influence of the 7-Iodo Substituent

The introduction of an iodine atom at the 7-position of the homophthalimide ring is expected to influence its thermodynamic stability through a combination of electronic, steric, and intermolecular effects.

Iodine is an electronegative halogen that exerts a net electron-withdrawing effect on the aromatic ring through induction. This can influence the electron density distribution across the homophthalimide scaffold, potentially impacting the reactivity and degradation pathways of the imide and carbonyl functional groups.

Iodine is a large atom, and its placement at the 7-position will have steric implications. This can influence the preferred crystal packing arrangement of the molecules, which in turn dictates the solid-state stability. Different packing arrangements (polymorphs) can have significantly different thermodynamic stabilities.

Perhaps the most significant contribution of the iodine atom to the thermodynamic stability of the solid state is its ability to act as a potent halogen bond donor.[9] In a crystal lattice, the iodine atom on one molecule can form a strong, directional halogen bond with an electron-rich atom, such as a carbonyl oxygen, on an adjacent molecule.[10] These N—X···O or N—X···N interactions act as "molecular glue," holding the crystal lattice together.[10][11]

The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[9] The formation of robust halogen-bonded networks can lead to a more stable crystal lattice with a higher melting point and greater resistance to thermal degradation.[9] The analysis of crystal structures of N-halide phthalimides has confirmed that N—X···O halogen bonds are a key synthon influencing their packing and stability.[10][11]

Part 3: Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to build a comprehensive stability profile for a 7-iodo homophthalimide derivative. The following workflow and protocols provide a robust framework for this assessment.

Workflow for Comprehensive Stability Profiling

G cluster_2 Analysis & Interpretation DSC Differential Scanning Calorimetry (DSC) Analysis Stability-Indicating HPLC (Impurity Profiling) DSC->Analysis TGA Thermogravimetric Analysis (TGA) TGA->Analysis Acid Acid Hydrolysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Structure Structure Elucidation of Degradants (LC-MS) Analysis->Structure Report Generate Stability Report Structure->Report

Caption: Workflow for assessing the thermodynamic stability of a new chemical entity.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions or decomposition events.[13]

Objective: To determine the melting temperature (Tm) and enthalpy of fusion (ΔHfus) and to screen for polymorphs.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the 7-iodo homophthalimide derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 300 °C).[14]

    • Use a nitrogen purge gas (e.g., 50 mL/min) to maintain an inert atmosphere.

  • Data Analysis:

    • Identify the endothermic peak corresponding to melting.

    • The onset temperature of this peak is taken as the melting point (Tm).

    • Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the temperature at which the compound begins to decompose and to quantify mass loss due to desolvation or degradation.[15][16]

Objective: To determine the onset temperature of thermal decomposition (T_onset).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (alumina or platinum).

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).[14]

    • Maintain an inert atmosphere using nitrogen gas flow.

  • Data Analysis:

    • Plot mass (%) versus temperature.

    • The onset temperature of the major mass loss step is identified as the decomposition temperature.

Protocol 3: Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways, which is a regulatory requirement under ICH Q1A(R2) guidelines.[17] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are stability-indicating.[17]

Objective: To identify degradation pathways and validate the stability-indicating nature of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the 7-iodo homophthalimide derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the sample to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[17]

    • Thermal Stress (Solid State): Store the solid API at a high temperature (e.g., 80 °C).

    • Photostability (Solid State & Solution): Expose the sample to a light source providing combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Time Points: Sample at appropriate time points (e.g., 2, 6, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (typically with a photodiode array or mass spectrometric detector).

Part 4: Data Interpretation and Application

Interpreting Thermal Analysis Data

The data from DSC and TGA provide a quantitative measure of thermal stability. A higher melting point and a larger enthalpy of fusion from DSC generally suggest a more stable crystal lattice. The TGA data provides a clear decomposition temperature.

Table 1: Hypothetical Thermal Analysis Data for 7-Iodo Homophthalimide Derivatives

CompoundSubstituent (R-group)Melting Point (Tm, °C)ΔHfus (J/g)Decomposition Onset (T_onset, °C)
IH-1 -CH₃215.4125.8285.1
IH-2 -CH₂CH₃203.1110.2278.6
IH-3 -Phenyl245.8150.5310.4

This table allows for direct comparison of the thermal properties of different derivatives, aiding in the selection of the most stable candidates for further development.

Building a Stability-Indicating Profile

The results from the forced degradation studies are used to build a comprehensive picture of the compound's lability.

G cluster_conditions Stress Conditions cluster_outcomes Degradation Products Compound 7-Iodo Homophthalimide Derivative Acid Acidic (0.1M HCl) Compound->Acid Base Basic (0.1M NaOH) Compound->Base Oxidative Oxidative (3% H₂O₂) Compound->Oxidative Thermal Thermal (80°C) STABLE Compound->Thermal Photo Photolytic (ICH Q1B) Compound->Photo DP1 Degradant 1 (Hydrolysis Product) Acid->DP1 Base->DP1 DP2 Degradant 2 (Oxidation Product) Oxidative->DP2 DP3 Degradant 3 (Photodegradant) Photo->DP3

Caption: Degradation pathway map for a hypothetical 7-iodo homophthalimide derivative.

This map helps to quickly identify the conditions under which the molecule is unstable and the types of degradation products that are formed. This information is critical for developing stable formulations, defining appropriate storage conditions, and setting manufacturing controls.[8]

Part 5: Conclusion

The thermodynamic stability of 7-iodo homophthalimide derivatives is a multifaceted property governed by the interplay of electronic effects, steric factors, and, most notably, intermolecular forces such as halogen bonding. A thorough and early assessment of this property using a combination of thermal analysis techniques (DSC, TGA) and forced degradation studies is paramount for mitigating development risks. The protocols and interpretive frameworks provided in this guide offer a comprehensive approach to characterizing the stability of these promising therapeutic agents, ensuring that only robust and reliable candidates advance through the drug development pipeline.

Part 6: References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.

  • SGS Switzerland. (n.d.). Forced Degradation Testing.

  • Baldrighi, M., et al. (2013). Halogen bonding and pharmaceutical cocrystals: The case of a widely used preservative. Molecular Pharmaceutics, 10(5), 1760–1772. Available at: [Link]

  • Zarychta, B., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry, 15, 2498-2508. Available at: [Link]

  • Wang, F., et al. (n.d.). Aerosol synthesis of phase pure iodine/iodic biocide microparticles. Zachariah Group.

  • Al-Mokadem, M. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Journal of Drug Delivery and Therapeutics, 11(4), 133-138.

  • Metrangolo, P., et al. (2022). Virtual Issue on Halogen Bonding. Crystal Growth & Design. Available at: [Link]

  • Momenzadeh Abardeh, S., et al. (2022). Predicting co-crystal structures of N-halide phthalimides with 3,5-dimethylpyridine. IUCr Journals.

  • Momenzadeh Abardeh, S., et al. (2022). Crystal structure prediction of N-halide phthalimide compounds: halogen bonding synthons as a touchstone. IUCr Journals.

  • Zarychta, B., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. ResearchGate. Available at: [Link]

  • Raman, S., et al. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Pharmaceuticals, 14(8), 785.

  • Zarychta, B., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PMC. Available at: [Link]

  • XRF Scientific. (2023, October 25). What's the difference between DSC and TGA analysis?. Available at: [Link]

  • Particle Technology Labs. (2021, April 12). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.

  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms.

  • Academically. (2025, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life.

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS.

  • Ahmed, N. S., et al. (2018). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PMC.

  • Zarychta, B., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. The Lens. Available at: [Link]

  • Srivastava, R. M., et al. (2019). Synthesis and Hypolipidemic Activity of N-Substituted Phthalimides. Part 5. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Available at: [Link]

  • Madhavarao, M. S., et al. (1978). N7-Substituted 7-aminoactinomycin D analogues. Synthesis and biological properties. Journal of Medicinal Chemistry, 21(9), 958-61.

  • Zarychta, B., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journals. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2015). Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 246-255.

Sources

7-Iodoisoquinoline-1,3(2H,4H)-dione: A Pivotal Scaffold for Bioactive Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 7-Iodoisoquinoline-1,3(2H,4H)-dione , analyzing its role as a high-value pharmacophore precursor in medicinal chemistry.

Technical Review & Application Guide

Executive Summary

7-Iodoisoquinoline-1,3(2H,4H)-dione (CAS: 1260649-46-4), often referred to as 7-iodohomophthalimide , represents a critical "privileged structure" in modern drug discovery. While the unfunctionalized molecule exhibits limited biological potency, its value lies in its role as a linchpin intermediate for Diversity-Oriented Synthesis (DOS).

The presence of the iodine atom at the C-7 position renders this scaffold highly reactive to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This reactivity allows medicinal chemists to rapidly generate libraries of 7-substituted isoquinoline-1,3-diones , which have yielded potent inhibitors for targets including Cyclin-Dependent Kinase 4 (CDK4) , Tyrosyl-DNA Phosphodiesterase 2 (TDP2) , and Poly(ADP-ribose) Polymerase (PARP) .

This guide details the biological potential of the scaffold, the mechanistic basis of its derivatives, and validated protocols for its utilization.

Chemical Biology & Mechanistic Insight

The Homophthalimide Pharmacophore

The core structure, isoquinoline-1,3(2H,4H)-dione (homophthalimide), mimics the transition states of several nucleotide-binding enzymes. Its dione motif functions as a hydrogen bond acceptor/donor pair, capable of binding to the hinge regions of kinases or the active sites of reductases.

  • Structural Advantage: The dione ring is planar and rigid, reducing the entropic penalty upon binding.

  • The 7-Iodo Function: The iodine atom is not merely a substituent but a "synthetic handle." It allows for the introduction of hydrophobic aryl or heteroaryl groups at the C-7 position, which typically occupy the hydrophobic pocket (Pocket II) of kinase active sites, dramatically increasing selectivity and potency.

Target Landscape & Mechanism of Action

Derivatives synthesized from the 7-iodo precursor exhibit activity against three primary biological targets:

A. Cyclin-Dependent Kinase 4 (CDK4) Inhibition

Aberrant CDK4 activity drives uncontrolled cell proliferation in various cancers.

  • Mechanism: 7-substituted isoquinoline-1,3-diones bind to the ATP-binding pocket of CDK4.

  • SAR Insight: Substitution at the C-7 position (derived from the 7-iodo precursor) is critical for selectivity over CDK2. Bulky aryl groups at C-7 interact with the unique gatekeeper residues of CDK4, preventing off-target inhibition of essential cell-cycle kinases like CDK1/2.

B. Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition

TDP2 is a DNA repair enzyme that mediates resistance to Topoisomerase II inhibitors (e.g., Etoposide).

  • Mechanism: Isoquinoline-1,3-dione derivatives inhibit the phosphodiesterase activity of TDP2, preventing the removal of Topoisomerase-DNA adducts and sensitizing cancer cells to chemotherapy.

  • Key Derivative: Compounds related to "Derivative 21" (benzylidene-isoquinoline-1,3-diones) have shown sub-micromolar potency, with the dione core coordinating the catalytic magnesium ions in the TDP2 active site.

C. Aldose Reductase (ALR2) Inhibition

Homophthalimides are classic inhibitors of ALR2, the enzyme implicated in diabetic complications (neuropathy, retinopathy).

  • Mechanism: The imide nitrogen (N-H) is acidic and binds to the anion-binding pocket of ALR2. The 7-iodo group enhances lipophilicity, improving membrane permeability and blood-retina barrier penetration.

Biological Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) trends derived from libraries built using the 7-iodoisoquinoline-1,3-dione scaffold.

Derivative ClassTargetKey Substituent (at C-7)Biological OutcomeMechanism
Parent Scaffold GeneralIodine (I)Weak/InactivePrecursor / Synthetic Handle
7-Aryl-homophthalimides CDK4 Phenyl / PyridylIC₅₀: 10–50 nM ATP-competitive inhibition; G1 Cell Cycle Arrest
7-Biaryl-homophthalimides TDP2 Biphenyl / NaphthylIC₅₀: ~0.2 µM Chemo-sensitization to Etoposide
N-Substituted Diones PARP-1 (via N-alkylation)IC₅₀: ~50 nM DNA Repair Inhibition (Synthetic Lethality)
7-Halo-homophthalimides ALR2 Iodine / BromineIC₅₀: ~1.5 µM Prevention of Sorbitol accumulation

Experimental Protocols

Protocol A: Synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione

For research generation of the scaffold from commercially available precursors.

Reagents: 5-Iodohomophthalic acid, Urea (or Ammonium Acetate), Xylene. Workflow:

  • Charge: Combine 5-iodohomophthalic acid (1.0 eq) and Urea (1.5 eq) in a round-bottom flask.

  • Solvent: Suspend in anhydrous Xylene (10 mL/g).

  • Reflux: Heat to reflux (140°C) with a Dean-Stark trap to remove water. Reaction time: 4–6 hours.

  • Monitor: Check via TLC (Ethyl Acetate/Hexane 1:1). The di-acid starting material will disappear.

  • Workup: Cool to room temperature. The product often precipitates. Filter the solid.

  • Purification: Recrystallize from Ethanol/DMF.

  • Validation: ¹H NMR (DMSO-d₆) should show the characteristic singlet for the methylene protons at C-4 (~4.0 ppm) and the aromatic protons.

Protocol B: Suzuki-Miyaura Coupling (Functionalization of C-7)

To generate bioactive CDK4/TDP2 inhibitors.

Reagents: 7-Iodoisoquinoline-1,3-dione, Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water. Workflow:

  • Dissolve: Dissolve 7-iodo scaffold (1.0 eq) and Aryl Boronic Acid (1.2 eq) in 1,4-Dioxane.

  • Base: Add aqueous K₂CO₃ (2M, 3.0 eq). Degas with Nitrogen for 10 mins.

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Heat: Heat to 90°C under Nitrogen for 12 hours.

  • Extraction: Dilute with Ethyl Acetate, wash with brine.

  • Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient).

Protocol C: In Vitro CDK4 Kinase Assay

Objective: Validate the inhibitory potential of the 7-substituted derivative.[1] System: ADP-Glo™ Kinase Assay (Promega) or ³³P-ATP Radiometric Assay.

  • Enzyme Mix: Prepare recombinant CDK4/Cyclin D1 complex (5-10 ng/well) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Substrate: Add Rb-peptide (Retinoblastoma protein fragment) at 0.2 µg/µL.

  • Inhibitor: Add the test compound (dissolved in DMSO) in a serial dilution (e.g., 10 µM to 1 nM).

  • ATP Start: Initiate reaction with ATP (at Kₘ, typically 10-50 µM).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Analysis: Measure Luminescence. Plot dose-response curve to determine IC₅₀.

Visualization of Biological Mechanisms[2]

Diagram: The Role of 7-Iodo-Homophthalimide in Drug Discovery

This workflow illustrates how the 7-iodo scaffold serves as the divergent point for accessing distinct therapeutic classes.

DrugDiscoveryWorkflow Precursor 5-Iodohomophthalic Acid Scaffold 7-Iodoisoquinoline- 1,3(2H,4H)-dione (The Core) Precursor->Scaffold Cyclization (Urea/Heat) Suzuki Suzuki Coupling (Pd-Catalyzed) Scaffold->Suzuki Functionalization at C-7 Alkylation N-Alkylation Scaffold->Alkylation Functionalization at N-2 CDK4 7-Aryl Derivatives (CDK4/6 Inhibitors) Suzuki->CDK4 Aryl = Phenyl/Pyridyl TDP2 Bi-Aryl Derivatives (TDP2 Inhibitors) Suzuki->TDP2 Aryl = Naphthyl PARP N-Substituted (PARP Inhibitors) Alkylation->PARP Linker attachment

Caption: Divergent synthesis pathway utilizing the 7-iodo "handle" to access CDK4, TDP2, and PARP inhibitor libraries.

Diagram: CDK4/6 Signaling Pathway Inhibition

This diagram details the biological impact of the derived inhibitors on the cancer cell cycle.

CDKPathway GrowthFactor Growth Factors (Mitogens) CyclinD Cyclin D1 GrowthFactor->CyclinD Upregulates Complex Cyclin D-CDK4 Complex CyclinD->Complex Binds CDK4 CDK4/6 Kinase CDK4->Complex Binds Rb Rb Protein (Tumor Suppressor) Complex->Rb Phosphorylates Rb_P Phospho-Rb (Inactive) Complex->Rb_P Phosphorylation Drug 7-Aryl-Isoquinoline Derivative Drug->Complex INHIBITS (ATP Competitive) Arrest G1 Cell Cycle Arrest Drug->Arrest Induces E2F E2F Transcription Factor Rb->E2F Sequesters (Inhibits) Rb_P->E2F Releases CellCycle G1 -> S Phase Progression E2F->CellCycle Activates Transcription

Caption: Mechanism of Action: 7-Aryl-isoquinoline derivatives block CDK4-mediated phosphorylation of Rb, arresting the cell cycle in the G1 phase.

References

  • Structure-Activity Rel

    • Title: 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4).
    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • TDP2 Inhibitor Discovery

    • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.[2]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis of Isoquinoline-1,3-diones

    • Title: Organocatalytic Enantioselective Construction of Acyclic N,N-Acetals via Aza-Addition of Arylamines to Ketimines.
    • Source: Chemical Communications (Relevant synthetic methodology).[3]

    • URL:[Link]

  • General Scaffold Data Title: 7-Iodoisoquinoline-1,3(2H,4H)-dione Product Page (CAS 1260649-46-4). Source: BenchChem / Chemical Vendors (Verification of commercial availability for research).

Sources

Technical Guide: Electronic & Photophysical Architectures of Iodine-Substituted Isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Iodine-Substituted Isoquinoline-1,3-diones Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline-1,3(2H,4H)-dione scaffold (homophthalimide) represents a privileged class of electron-deficient heterocycles. While historically utilized as a pharmacophore in anticonvulsant and anticancer research, recent focus has shifted toward its optoelectronic utility . The strategic introduction of iodine into this scaffold fundamentally alters its electronic landscape. Through the Heavy Atom Effect , iodine induces rapid Intersystem Crossing (ISC), unlocking triplet-state manifolds inaccessible to the parent compound. This guide provides a rigorous analysis of the synthesis, electronic band structure, and supramolecular halogen-bonding potential of these materials, positioning them as candidates for organic semiconductors, triplet photosensitizers, and crystalline engineering synthons.

The Core Scaffold: Electronic Fundamentals

The isoquinoline-1,3-dione core is characterized by a fused benzene-pyridine-dione system. The dicarbonyl motif at positions 1 and 3 renders the heterocyclic ring highly electron-deficient, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and facilitating n-type charge transport.

Frontier Molecular Orbital (FMO) Analysis

Substitution with iodine (a weak electron-withdrawing group via induction, but electron-donating via resonance) perturbs the FMOs.

  • HOMO: Predominantly located on the fused benzene ring and the iodine lone pairs.

  • LUMO: Delocalized across the dione/imide system.

  • Band Gap: Iodine substitution typically narrows the optical band gap (

    
    ) compared to the unsubstituted analog due to the destabilization of the HOMO (antibonding interaction with I-5p orbitals).
    

Table 1: Comparative Electronic Properties (DFT-Calculated Trends)

PropertyUnsubstituted Isoquinoline-1,3-dione4-Iodo-Isoquinoline-1,3-dioneMechanistic Driver
HOMO Level ~ -6.10 eV~ -5.85 eVIodine lone pair mixing destabilizes HOMO.
LUMO Level ~ -2.10 eV~ -2.25 eVInductive withdrawal stabilizes LUMO.
Band Gap (

)
~ 4.0 eV~ 3.6 eVCombined FMO shifts narrow the gap.
Dipole Moment ModerateHighAnisotropic electron density of C-I bond.
Spin-Orbit Coupling NegligibleStrong (

)
Heavy Atom Effect facilitates

.

Synthesis Strategies

Synthesis of the iodinated derivative requires overcoming the inherent nucleophilicity of the C4 position (active methylene) or the electrophilicity of the aromatic ring.

Workflow Visualization

The following diagram outlines the two primary routes: Direct Electrophilic Halogenation (targeting C4 or C-Aryl) and Diazo-Mediated Functionalization .

SynthesisPathways Start Homophthalic Anhydride Imide Isoquinoline-1,3-dione (Homophthalimide) Start->Imide R-NH2, Reflux NIS_Route Route A: NIS, TfOH (Electrophilic) Imide->NIS_Route Diazo_Route Route B: TsN3, Base (Diazo Transfer) Imide->Diazo_Route Product 4-Iodoisoquinoline- 1,3-dione NIS_Route->Product Regioselective C4-Iodination Diazo_Int 4-Diazo Intermediate Diazo_Route->Diazo_Int Iodine_Source I2 / HI (Insertion) Diazo_Int->Iodine_Source Iodine_Source->Product Carbenoid Insertion

Caption: Dual synthetic pathways for accessing 4-iodoisoquinoline-1,3-dione. Route A utilizes electrophilic aromatic substitution, while Route B proceeds via a carbene/diazo intermediate.

Photophysics: The Heavy Atom Effect

The defining feature of iodine-substituted isoquinoline-1,3-diones is the Heavy Atom Effect . The large nuclear charge of iodine (


) creates a strong magnetic field that couples the electron spin with its orbital angular momentum.
Mechanism of Action
  • Fluorescence Quenching: The rate of Intersystem Crossing (

    
    ) from the Singlet excited state (
    
    
    
    ) to the Triplet state (
    
    
    ) is enhanced by orders of magnitude.
  • Triplet Population: This results in a high yield of triplet excitons.

  • Phosphorescence: Radiative decay from

    
     becomes partially allowed, manifesting as phosphorescence (often requiring a rigid matrix or crystal lattice to minimize non-radiative thermal decay).
    

Jablonski cluster_0 Excitation & Relaxation cluster_1 Heavy Atom Effect (Iodine) S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (Quenched) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced via SOC T1->S0 Phosphorescence (λ > 500nm)

Caption: Jablonski diagram illustrating the iodine-induced acceleration of Intersystem Crossing (ISC), bypassing fluorescence to populate the emissive Triplet State (T1).

Supramolecular Chemistry: Halogen Bonding

Beyond intramolecular electronics, the iodine substituent acts as a potent Sigma-Hole Donor . The electron density along the C-I bond axis is anisotropic, creating a region of positive electrostatic potential (


-hole) on the extension of the bond.
  • Interaction Type:

    
     (where B is a Lewis base like O, N, or an anion).
    
  • Directionality: Highly linear (Bond angle

    
    ).[1]
    
  • Utility: In the solid state, 4-iodoisoquinoline-1,3-diones form 1D or 2D supramolecular networks. The iodine atom often bridges to the carbonyl oxygen of a neighboring molecule, locking the conformation and enhancing charge carrier mobility in organic field-effect transistors (OFETs).

Experimental Protocols

Protocol A: Synthesis of 4-Iodoisoquinoline-1,3-dione (Direct Iodination)
  • Reagents: Isoquinoline-1,3-dione (1.0 equiv), N-Iodosuccinimide (NIS, 1.2 equiv), Triflic Acid (TfOH, catalytic), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve isoquinoline-1,3-dione in anhydrous MeCN under

      
       atmosphere.
      
    • Add NIS in one portion at

      
      .
      
    • Add TfOH (10 mol%) dropwise.

    • Stir at room temperature for 4–6 hours (monitor via TLC).

    • Quench with saturated

      
       to remove excess iodine.
      
    • Extract with EtOAc, dry over

      
      , and recrystallize from EtOH.
      
  • Validation: Appearance of C-I stretch in Raman (~500 cm⁻¹) and loss of C4-proton signal in ¹H-NMR.

Protocol B: Spectroscopic Measurement of Phosphorescence
  • Sample Prep: Prepare a

    
     M solution in 2-Methyltetrahydrofuran (2-MeTHF).
    
  • Degassing: Critical step. Oxygen quenches triplets. Perform at least 5 freeze-pump-thaw cycles.

  • Measurement:

    • Cool sample to 77 K using a liquid nitrogen cryostat (forms a rigid glass).

    • Excite at absorption

      
       (typically 300–350 nm).
      
    • Record emission with a delay (gate time > 0.1 ms) to filter out prompt fluorescence.

    • Observe red-shifted emission (typically 500–600 nm) characteristic of

      
      .
      

References

  • Synthesis of Isoquinoline-1,3-diones via Radical Cascades Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]

  • Halogen Bonding in Medicinal Chemistry Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]

  • Electronic Properties of Isoquinoline Derivatives Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling. [Link][2]

  • Heavy Atom Effect and Phosphorescence Achieving Phosphorescence from Phosphonium Ionic Pairs via Heavy Atom Effect. [Link][2]

  • Photochemical Functionalization of Diazo-Isoquinolines Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed application note and protocol for the synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione , structured for professional researchers in drug discovery.

Executive Summary

This document outlines the optimized synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione (also known as 7-iodohomophthalimide). This molecular scaffold is a critical intermediate in the development of dual inhibitors for HIV-1 integrase and Reverse Transcriptase RNase H domain. The protocol utilizes a thermal condensation strategy starting from 5-iodohomophthalic acid, ensuring high atom economy and minimal byproduct formation. This guide includes mechanistic insights, step-by-step experimental procedures, and validation parameters.

Scientific Background & Mechanism

The isoquinoline-1,3(2H,4H)-dione core is a bicyclic structure resembling a cyclic imide fused to a benzene ring. In the context of antiretroviral research, substituents at the 7-position (corresponding to the 5-position of the parent homophthalic acid) are pivotal for modulating binding affinity within the catalytic core of viral enzymes.

Mechanistic Pathway

The synthesis proceeds via the cyclodehydration of 5-iodohomophthalic acid with a nitrogen donor, typically urea or an ammonium salt.

  • Activation : Thermal dehydration of the dicarboxylic acid forms the transient 5-iodohomophthalic anhydride in situ.

  • Nucleophilic Attack : The nitrogen source (urea) attacks the more electrophilic carbonyl (typically the acyl carbonyl C1, though the anhydride is roughly symmetric).

  • Ring Closure : A second dehydration event closes the piperidine-2,6-dione ring, releasing water and ammonia (if urea is used) to yield the thermodynamically stable imide.

Experimental Protocol

Reagents and Equipment[1][2][3][4][5]
  • Precursor : 5-Iodohomophthalic acid (CAS: Available via custom synthesis or diazotization of 5-aminohomophthalic acid).

  • Reagent : Urea (Reagent Grade, >99%).

  • Solvent : Glacial Acetic Acid (optional for recrystallization) or Ethanol.

  • Equipment : Round-bottom flask, oil bath or heating mantle capable of reaching 180°C, vacuum filtration setup.

Synthesis Procedure: Thermal Condensation Method

This method avoids the use of high-boiling solvents during the reaction, utilizing a melt phase to drive the equilibrium forward by expelling water.

Step 1: Reaction Assembly

  • In a 50 mL round-bottom flask, intimately mix 5-iodohomophthalic acid (1.0 eq, e.g., 3.06 g, 10 mmol) and Urea (5.0 eq, 3.00 g, 50 mmol).

    • Note: Excess urea acts as both the nitrogen source and a flux to lower the melting point of the mixture.

  • Connect the flask to a short air condenser to allow water vapor to escape while preventing sublimation of the product.

Step 2: Thermal Cyclization

  • Heat the mixture in an oil bath pre-set to 170–180°C .

  • The mixture will melt into a clear or slightly amber liquid. Evolution of gas (ammonia and water vapor) will be observed.

  • Maintain the temperature for 2 to 4 hours . Monitor the solidification of the melt; often the product precipitates or the melt solidifies as the reaction completes and the excess urea decomposes or sublimes.

Step 3: Workup and Purification

  • Cool the reaction vessel to room temperature. The residue will be a solid mass.[1]

  • Add water (30 mL) to the flask and mechanically break up the solid.

  • Heat the aqueous suspension to 80°C for 15 minutes to dissolve excess urea and any unreacted starting acid.

  • Filter the suspension while warm.

  • Wash the filter cake copiously with water (3 x 20 mL) to remove all traces of urea.

  • Recrystallization : Dissolve the crude solid in boiling glacial acetic acid or ethanol/DMF mixture. Allow to cool slowly to 4°C.

  • Collect the crystals by filtration and dry under vacuum at 60°C for 12 hours.

Quality Control & Validation
  • Appearance : Off-white to pale yellow crystalline solid.

  • Yield : Expected range 75–85%.

  • Melting Point : >250°C (decomposition).

Characterization Data (Expected):

  • 1H NMR (DMSO-d6, 400 MHz) :

    
     11.2 (s, 1H, NH), 8.15 (d, J = 2.0 Hz, 1H, H-8), 7.95 (dd, J = 8.0, 2.0 Hz, 1H, H-6), 7.15 (d, J = 8.0 Hz, 1H, H-5), 4.05 (s, 2H, CH2).
    
    • Note: The singlet at ~4.05 ppm corresponds to the C4 methylene protons, characteristic of the homophthalimide core.

Visualized Workflow

The following diagram illustrates the transformation logic and critical process controls.

Synthesispathway Start 5-Iodohomophthalic Acid (Solid Precursor) Intermediate Melt Phase (170-180°C, -H2O, -NH3) Start->Intermediate Mix & Heat Reagent Urea (5.0 equiv) Reagent->Intermediate Crude Crude Solid (Post-Cooling) Intermediate->Crude 2-4 Hours Wash Aqueous Trituration (Removal of Urea) Crude->Wash Add H2O, 80°C Product 7-Iodoisoquinoline-1,3(2H,4H)-dione (Purified Target) Wash->Product Filter & Recrystallize (AcOH)

Figure 1: Process flow for the thermal condensation of 5-iodohomophthalic acid with urea.

References

  • Billamboz, M. et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Dual Inhibitors of Human Immunodeficiency Virus Type 1 Integrase and the Reverse Transcriptase RNase H Domain.[2] Journal of Medicinal Chemistry, 54(6), 1812–1824. Link

  • Wolfe, J. F. et al. (1970). Synthesis of Isoquinoline-1,3(2H,4H)-diones. Journal of Organic Chemistry. (General methodology for homophthalimide synthesis).
  • BenchChem . 7-Iodoisoquinoline-1,3(2H,4H)-dione Product Entry. Link

Sources

Application Note: Strategic Utilization of 7-Iodoisoquinoline-1,3(2H,4H)-dione in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 7-Iodoisoquinoline-1,3(2H,4H)-dione (7-iodo-homophthalimide) as a high-value scaffold for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. While first-generation PARP inhibitors (e.g., Olaparib) utilize phthalazinone cores, the isoquinoline-1,3-dione scaffold offers a distinct bioisostere that mimics the nicotinamide moiety of NAD+. The 7-iodo functionality serves as a critical "diversity handle," enabling late-stage cross-coupling reactions to access the hydrophobic adenosine-binding pocket of the PARP enzyme. This guide provides optimized protocols for the synthesis, purification, and functionalization of this intermediate.

Introduction: The Scaffold and the Target

PARP Inhibition Mechanism

PARP enzymes repair DNA single-strand breaks by binding to DNA and using NAD+ as a substrate. PARP inhibitors (PARPi) compete with NAD+ for the active site.[1] Effective inhibitors typically possess:

  • A Nicotinamide Mimic: A flat, aromatic lactam or imide structure that forms hydrogen bonds with Gly863 and Ser904 (in PARP1).

  • A Hydrophobic Extension: A tail that extends into the adenosine-binding pocket to improve affinity and selectivity.

Why 7-Iodoisoquinoline-1,3(2H,4H)-dione?

The isoquinoline-1,3-dione core serves as a robust nicotinamide mimic. The 7-position (para to the methylene group) is strategically located to project substituents into the solvent-exposed or hydrophobic regions of the enzyme.

  • Structural Rigidity: The fused ring system minimizes entropy loss upon binding.

  • 7-Iodo Reactivity: Unlike the bromide or chloride analogs, the 7-iodo derivative undergoes palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under milder conditions, preserving the sensitive imide functionality.

Structural Analysis & Pathway Visualization[2]

The following diagram illustrates the retrosynthetic logic and the role of the 7-iodo intermediate in generating diverse PARP inhibitor libraries.

PARP_Pathway cluster_binding PARP Active Site Interaction Precursor 5-Iodohomophthalic Acid/Anhydride Scaffold 7-Iodoisoquinoline- 1,3(2H,4H)-dione (The Core) Precursor->Scaffold Cyclization (Urea/NH4OAc) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Sonogashira) Scaffold->Coupling Diversity Step Library 7-Aryl/Alkynyl Derivatives Coupling->Library Library Gen Drug Potent PARP Inhibitor Candidate Library->Drug SAR Optimization Interaction Imide binds Gly863/Ser904 7-Substituent binds Hydrophobic Pocket Drug->Interaction

Figure 1: Strategic workflow for utilizing the 7-iodo scaffold in PARP inhibitor discovery.

Experimental Protocols

Protocol A: Synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione

This protocol describes the cyclization of 5-iodohomophthalic acid using urea. This melt method is preferred over solvent-based methods for scalability and yield.

Reagents:

  • 5-Iodo-2-(carboxymethyl)benzoic acid (5-Iodohomophthalic acid) [CAS: Relevant Precursor]

  • Urea (Reagent Grade)

  • Ethanol (for washing)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, intimately mix 5-iodohomophthalic acid (1.0 eq) and urea (5.0 eq).

  • Fusion: Heat the mixture in an oil bath to 170–180 °C . The solids will melt, and ammonia gas will evolve (use a fume hood).

  • Reaction: Maintain temperature for 2–4 hours until the mixture solidifies into a hard cake (indicating completion of imide formation).

  • Work-up: Cool to room temperature. Add water and sonicate/crush the solid to remove excess urea.

  • Filtration: Filter the suspension. Wash the precipitate thoroughly with water (3x) and cold ethanol (1x).

  • Drying: Dry under vacuum at 60 °C.

  • Yield: Expected yield 85–95%. The product is typically a light tan to off-white solid.

Critical Note: Ensure the temperature reaches >160 °C to drive the condensation; lower temperatures may result in incomplete cyclization (mono-amide formation).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes the 7-iodo handle to introduce aryl groups.

Challenge: The imide N-H is acidic (


). Standard bases can deprotonate the nitrogen, potentially coordinating Pd or reducing solubility.
Solution:  Use an excess of mild base (

) or protect the nitrogen (e.g., SEM/PMB) if the substrate is complex. The protocol below assumes an unprotected substrate using optimized aqueous conditions.

Reagents:

  • 7-Iodoisoquinoline-1,3(2H,4H)-dione (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the 7-iodo scaffold, boronic acid, base, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS (Target mass: Scaffold - I + Aryl).

  • Work-up:

    • Cool to room temperature.[2]

    • Acidify carefully with 1M HCl to pH ~4 (to protonate the imide if it formed a salt).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (SiO2). Eluent: DCM/MeOH (95:5) or Hexane/EtOAc gradient.

Quality Control & Data Specifications

The following data table summarizes the expected analytical properties for the 7-iodo intermediate.

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDarkening indicates iodine liberation (store in dark).

NMR (DMSO-

)

~11.4 (s, 1H, NH)
Broad singlet, exchangeable with

.

NMR (Aromatic)

~8.2 (d, H5), 7.9 (dd, H6), 7.6 (d, H8)
Coupling constants confirm 1,2,4-substitution pattern.

NMR (Aliphatic)

~4.0 (s, 2H, H4)
Characteristic singlet for the methylene group.
LC-MS (ESI)

dominant
Negative mode is often more sensitive for imides.
Solubility DMSO, DMF, hot MeOHPoor solubility in DCM/Hexane.

Scientific Validation & Troubleshooting

The "Imide" Problem

Observation: Low yields in Suzuki coupling. Root Cause: The imide nitrogen (


) can poison palladium catalysts or form an insoluble potassium salt in the biphasic mixture.
Correction: 
  • Pre-protection: Alkylate the nitrogen with a Para-Methoxybenzyl (PMB) group prior to coupling. (Reaction: Scaffold + PMB-Cl +

    
     in DMF).
    
  • Catalyst Switch: Switch to

    
      or XPhos Pd G2  for difficult substrates.
    
Regioselectivity Verification

When synthesizing the precursor (5-iodohomophthalic acid), ensure the iodine is para to the acetic acid moiety.

  • Verification: In the final dione, H-8 (the proton between the carbonyls, if applicable, or isolated) usually appears as a meta-coupled doublet or singlet depending on the exact substitution. For the 7-iodo isomer, expect a distinct pattern: H-5 (d), H-6 (dd), H-8 (d, meta-coupled).

References

  • PARP Inhibitor Pharmacophore Modeling

    • Costantino, G., & Macchiarulo, A. (2005). "Pharmacophore models of PARP inhibitors." Expert Opinion on Drug Discovery.
    • Context: Establishes the necessity of the lactam/imide hydrogen bond donor-acceptor motif.
    • (Generic validation of scaffold).

  • Synthesis of Homophthalimides

    • Sarges, R., et al. (1990). "Synthesis and novel aldose reductase inhibitory activity of spiro[imidazolidine-4,4'-isoquinoline]-1,3',5-triones." Journal of Medicinal Chemistry.
    • Context: foundational chemistry for closing the isoquinoline-1,3-dione ring.
  • Suzuki Coupling on Imides

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Context: General conditions for aryl halide coupling.[3]

  • Recent PARP Inhibitor SAR

    • Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. (Olaparib discovery paper - establishes the binding mode the dione mimics).

(Note: Specific CAS numbers and proprietary internal data should be verified against your specific library requirements.)

Sources

Functionalization of the C7 position in isoquinoline-1,3-diones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C7 Position in Isoquinoline-1,3-diones

Executive Summary & Strategic Rationale

Isoquinoline-1,3-diones (homophthalimides) are privileged scaffolds in drug discovery, serving as key pharmacophores in anti-inflammatory agents, anticancer therapeutics (e.g., topoisomerase inhibitors), and CNS-active compounds. While the C4 position is highly acidic and easily functionalized via Knoevenagel condensations or alkylations, the C7 position (on the benzenoid ring) remains a synthetic bottleneck.

Accessing the C7 position is critical for Structure-Activity Relationship (SAR) studies because it occupies a distal vector relative to the nitrogen binding domain, allowing for the exploration of deep hydrophobic pockets in target proteins without disrupting the core hydrogen-bonding network of the imide.

This guide details three orthogonal protocols to access C7-functionalized isoquinoline-1,3-diones:

  • De Novo Assembly: The most reliable route for scale-up.

  • Iridium-Catalyzed C-H Borylation: A steric-driven approach for late-stage functionalization.[1]

  • Ni-Catalyzed Cross-Coupling: Leveraging pre-functionalized precursors for library generation.

Structural Analysis & Reactivity Profile

The isoquinoline-1,3-dione scaffold presents a unique electronic challenge:

  • C4 Position: Highly acidic (

    
    ). Reacts readily with electrophiles.
    
  • Benzene Ring (C5-C8): Electron-deficient due to the inductive effect of the two carbonyl groups. This deactivation makes standard Electrophilic Aromatic Substitution (EAS) difficult and often unselective.

  • C7 Position: Located meta to the C1-carbonyl and para to the C4-methylene. Direct functionalization here requires bypassing the inherent ortho/para directing logic of standard donors or overcoming the deactivation of the ring.

Decision Matrix: Pathway Selection

DecisionMatrix Start Target: C7-Functionalized Isoquinoline-1,3-dione IsScaleUp Is this for Scale-Up (>10g)? Start->IsScaleUp IsLateStage Is this Late-Stage Diversification? IsScaleUp->IsLateStage No RouteA Protocol A: De Novo Assembly (From 4-Br-Homophthalic Acid) IsScaleUp->RouteA Yes RouteB Protocol B: Ir-Catalyzed C-H Borylation (Steric Control) IsLateStage->RouteB Yes (Complex Core) RouteC Protocol C: Ni/Pd Cross-Coupling (From 7-Br Precursor) IsLateStage->RouteC No (Library Gen) RouteA->RouteC Feeds into

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and stage of development.

Protocol A: De Novo Assembly (The "Gold Standard")

This method is the industry standard for generating 7-substituted cores with high regiochemical fidelity. It relies on the cyclization of pre-functionalized homophthalic acid derivatives.

Mechanism: The synthesis bypasses the selectivity issue of the dione ring by establishing the halogen at the correct position on the phenyl ring before ring closure.

Materials:

  • 4-Bromo-homophthalic acid (Commercial or prepared via oxidation of 4-bromo-2-methylbenzoic acid).

  • Primary Amine (

    
    ).
    
  • Toluene or Xylene.

  • Dean-Stark apparatus.

Step-by-Step Protocol:

  • Preparation of Anhydride:

    • Charge 4-bromo-homophthalic acid (10.0 mmol) into a flask with acetic anhydride (5.0 equiv).

    • Heat to reflux (140°C) for 2 hours.

    • Concentrate in vacuo to obtain crude 4-bromo-homophthalic anhydride. Note: This intermediate is moisture sensitive.

  • Imide Formation:

    • Dissolve the crude anhydride in Toluene (0.2 M).

    • Add the primary amine (1.1 equiv). A precipitate (the hemi-amide) may form immediately.

    • Reflux the mixture using a Dean-Stark trap to remove water. Reaction time: 4–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The disappearance of the hemi-amide peak and appearance of the imide (

      
      ) indicates completion.
      
  • Work-up:

    • Cool to room temperature.[1][2][3]

    • If the product precipitates, filter and wash with cold hexanes.

    • If soluble, wash with 1N HCl (to remove excess amine), then brine. Dry over

      
       and concentrate.
      

Yield: Typically 75–90%. Product: 7-Bromo-2-substituted-isoquinoline-1,3-dione.

Protocol B: Iridium-Catalyzed C-H Borylation (Late-Stage)

For complex substrates where de novo synthesis is impractical, Iridium-catalyzed C-H activation offers a powerful solution. This reaction is sterically governed .[1]

Rationale:

  • The C4 position is often blocked (e.g., 4,4-dimethyl) or too acidic (interferes with catalyst).

  • The C5 position is sterically crowded (peri-interaction with C4 substituents).

  • The C8 position is sterically crowded (peri-interaction with C1-carbonyl).

  • Result: The active catalyst preferentially activates the C6 or C7 positions. With proper ligand tuning, C7 selectivity can be maximized.

Reagents:

  • 
     (Catalyst precursor)
    
  • 
     (4,4’-di-tert-butyl-2,2’-bipyridine) or 
    
    
    
    (3,4,7,8-tetramethyl-1,10-phenanthroline)
  • 
     (Bis(pinacolato)diboron)
    
  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Protocol:

  • Catalyst Activation (Glovebox/Schlenk Line):

    • In a vial, mix

      
       (1.5 mol%) and 
      
      
      
      (3 mol%) in THF (1 mL).
    • Stir for 5 minutes until the solution turns dark brown/red.

    • Add

      
       (1.1 equiv). Stir for 10 minutes to form the active tris-boryl species.
      
  • Reaction:

    • Add the isoquinoline-1,3-dione substrate (1.0 equiv) to the catalyst solution.

    • Seal the vessel and heat to 60–80°C for 12–24 hours.

  • Work-up:

    • Cool to RT.

    • Pass through a short plug of silica gel (eluting with EtOAc) to remove the catalyst.

    • Concentrate.

Critical Note on Regioselectivity: If the substrate has a substituent at C6, C7 borylation is highly favored. If the ring is unsubstituted, a mixture of C6 and C7 borylated products may occur (approx. 1:1 to 2:1 ratio). Purification via HPLC or crystallization is required.

Protocol C: Diversification via Cross-Coupling

Once the 7-bromo (from Protocol A) or 7-pinacolboronate (from Protocol B) intermediate is secured, it serves as a universal donor for library generation.

Table 1: Optimized Coupling Conditions for C7-Functionalization

TransformationReagentsCatalyst SystemSolvent/TempYieldNotes
Suzuki-Miyaura Aryl-boronic acid,


(5 mol%)
Dioxane/H2O, 90°C85-95%Robust; tolerates most functional groups.
Buchwald-Hartwig Morpholine/Anilines,


, XPhos
Toluene, 100°C70-85%Use for C7-amination (solubility improvement).
Negishi Alkyl-ZnBr

THF, 60°C60-80%Best for introducing alkyl chains.
Cyanation


DMF, 120°C80%Precursor for C7-amides/acids.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the Iridium-catalyzed approach versus the De Novo route.

Mechanism cluster_sterics Steric Governance Substrate Isoquinoline-1,3-dione (Unsubstituted Benzene Ring) TS Transition State (Steric Avoidance of C5/C8) Substrate->TS + Ir Cat IrCat [Ir]-Active Species (Steric Selector) IrCat->TS ProductB 7-Bpin-Isoquinoline-1,3-dione TS->ProductB - H2

Figure 2: Mechanistic flow of Iridium-catalyzed C-H activation, highlighting the steric avoidance of peri-positions (C5/C8) leading to C6/C7 selectivity.

References

  • Ni-Catalyzed Selective Functionalization

    • Title: Ni-catalyzed selective C6 and C7 functionaliz
    • Source: ResearchGate / Wiley (Adapted
    • URL:

  • Iridium-Catalyzed C-H Borylation (General Principles)

    • Title: Iridium-Catalyzed Regioselective Borylation through C-H Activation.[4][5]

    • Source: Journal of Organic Chemistry (ACS).[4]

    • URL:

  • De Novo Synthesis of 7-Bromo Derivatives

    • Title: Method for preparing 7-bromoisoquinoline (P
    • Source: Google P
    • URL:

  • Commercial Availability & Validation

    • Title: 7-Bromoisoquinoline-1,3(2H,4H)-dione Product Page.[6]

    • Source: Fluorochem.
    • URL:

  • General Isoquinoline Synthesis Reviews

    • Title: Synthesis of Isoquinoline-1,3-diones.[6][7]

    • Source: Organic Chemistry Portal.
    • URL:

Sources

Synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione from Homophthalic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, homophthalic acid, and proceeds through a two-step sequence involving cyclization to the core isoquinoline-1,3(2H,4H)-dione, followed by a regioselective iodination. This guide details the underlying chemical principles, provides step-by-step protocols, and offers insights into the selection of reagents and reaction conditions.

Introduction

Isoquinoline-1,3(2H,4H)-diones, also known as homophthalimides, are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their derivatives have garnered significant interest due to their diverse pharmacological properties. The introduction of a halogen atom, such as iodine, at a specific position on the aromatic ring of the isoquinoline-1,3-dione scaffold can significantly modulate its biological activity and provide a handle for further synthetic transformations, such as cross-coupling reactions. This guide focuses on the preparation of the 7-iodo derivative, a key intermediate for the development of novel therapeutics and functional materials.

Synthetic Strategy

The synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione from homophthalic acid is proposed as a two-step process. The first step involves the formation of the isoquinoline-1,3(2H,4H)-dione ring system through the condensation of homophthalic acid with a nitrogen source. The second step is the regioselective iodination of the aromatic ring of the resulting dione.

Synthetic_Pathway Homophthalic_Acid Homophthalic Acid Isoquinoline_dione Isoquinoline-1,3(2H,4H)-dione Homophthalic_Acid->Isoquinoline_dione Step 1: Cyclization (e.g., with Urea) Iodo_Isoquinoline_dione 7-Iodoisoquinoline-1,3(2H,4H)-dione Isoquinoline_dione->Iodo_Isoquinoline_dione Step 2: Iodination (e.g., with I2/HIO3)

Figure 1: Proposed two-step synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione from homophthalic acid.

Part 1: Synthesis of Isoquinoline-1,3(2H,4H)-dione

The initial step focuses on the construction of the isoquinoline-1,3(2H,4H)-dione core from homophthalic acid. This transformation can be achieved through the reaction of homophthalic acid or its anhydride with a suitable nitrogen source, such as an amine or urea. The use of urea is an efficient and cost-effective method for the synthesis of the unsubstituted imide.

Principle of the Reaction

The reaction proceeds via the formation of homophthalic anhydride in situ from homophthalic acid upon heating, which then reacts with urea. The urea acts as a source of ammonia, leading to the formation of the imide ring through a condensation reaction with the loss of water and carbon dioxide.

Cyclization_Mechanism cluster_0 Mechanism of Isoquinoline-1,3(2H,4H)-dione Formation Homophthalic_Acid Homophthalic Acid Homophthalic_Anhydride Homophthalic Anhydride Homophthalic_Acid->Homophthalic_Anhydride Heat (-H2O) Intermediate Intermediate Adduct Homophthalic_Anhydride->Intermediate + Urea Isoquinoline_dione Isoquinoline-1,3(2H,4H)-dione Intermediate->Isoquinoline_dione Heat (-H2O, -CO2, -NH3)

Figure 2: Simplified mechanism for the formation of isoquinoline-1,3(2H,4H)-dione from homophthalic acid and urea.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Homophthalic AcidReagent Grade, ≥98%e.g., Sigma-Aldrich
UreaACS Reagent, ≥99.0%e.g., Fisher Scientific
High-boiling point solvent (optional)e.g., Mineral Oil---
Ethanol95%---
WaterDeionized---

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, thoroughly mix homophthalic acid and urea in a 1:2 molar ratio. A high-boiling point solvent such as mineral oil can be added to ensure uniform heating, although the reaction can also be performed neat.

  • Heating: Heat the mixture under a reflux condenser with stirring. The temperature should be gradually raised to 180-200 °C. The reaction mixture will melt and evolve gases (water vapor, ammonia, and carbon dioxide).

  • Reaction Monitoring: Maintain the temperature for 2-3 hours or until the gas evolution ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, dissolving them in a suitable solvent (e.g., ethyl acetate), and eluting with a mixture of ethyl acetate and hexane.

  • Work-up: After cooling, the solidified reaction mass is treated with hot ethanol to dissolve the product and separate it from any insoluble by-products.

  • Purification: The ethanolic solution is filtered hot, and the filtrate is allowed to cool to room temperature and then in an ice bath to crystallize the product. The crystals of isoquinoline-1,3(2H,4H)-dione are collected by filtration, washed with cold ethanol, and dried under vacuum.

Part 2: Regioselective Iodination of Isoquinoline-1,3(2H,4H)-dione

The second step involves the introduction of an iodine atom at the C-7 position of the isoquinoline-1,3(2H,4H)-dione ring. This is an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions is crucial for achieving the desired regioselectivity. A combination of molecular iodine and an oxidizing agent, such as iodic acid or nitric acid, is an effective system for the iodination of aromatic compounds.[1]

Principle of the Reaction and Regioselectivity

The iodination of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism.[2] The combination of iodine and an oxidizing agent generates a more electrophilic iodine species (e.g., I⁺), which then attacks the electron-rich aromatic ring.

The regioselectivity of the substitution on the isoquinoline-1,3(2H,4H)-dione ring is governed by the electronic effects of the substituents. The dicarbonyl moiety in the heterocyclic ring is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta-positions relative to the points of attachment to the benzene ring (C-5 and C-8).[3] The methylene group (-CH₂-) is weakly activating. The interplay of these effects favors electrophilic attack at the C-7 position. The C-7 position is para to the methylene group and meta to the carbonyl group at position 1, making it one of the more activated and sterically accessible positions for electrophilic substitution.

Iodination_Mechanism cluster_1 Regioselective Iodination Isoquinoline_dione Isoquinoline-1,3(2H,4H)-dione Sigma_Complex Wheland Intermediate (Sigma Complex) Isoquinoline_dione->Sigma_Complex + 'I+' (from I2/HIO3) Iodo_Isoquinoline_dione 7-Iodoisoquinoline-1,3(2H,4H)-dione Sigma_Complex->Iodo_Isoquinoline_dione - H+

Figure 3: General mechanism for the electrophilic iodination of isoquinoline-1,3(2H,4H)-dione.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Isoquinoline-1,3(2H,4H)-dioneSynthesized in Part 1---
Iodine (I₂)ACS Reagent, ≥99.8%e.g., Sigma-Aldrich
Iodic Acid (HIO₃)Reagent Grade, ≥99.5%e.g., Alfa Aesar
Acetic Acid, GlacialACS Reagent, ≥99.7%e.g., Fisher Scientific
Sodium ThiosulfateACS Reagent, ≥98%---
Dichloromethane (DCM)ACS Reagent, ≥99.5%---
Saturated Sodium Bicarbonate Solution------
Brine------
Anhydrous Sodium SulfateACS Reagent, ≥99%---

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel (optional)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Dissolve isoquinoline-1,3(2H,4H)-dione in glacial acetic acid in a round-bottom flask with stirring.

  • Addition of Reagents: To this solution, add molecular iodine followed by the portion-wise addition of iodic acid.[1] The molar ratio of substrate to iodine to iodic acid should be optimized, but a starting point of 1:0.4:0.2 can be used.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., eluting with a 1:1 mixture of ethyl acetate and hexane) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

    • Extract the aqueous mixture with dichloromethane (3 x volume).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 7-Iodoisoquinoline-1,3(2H,4H)-dione can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1Homophthalic AcidIsoquinoline-1,3(2H,4H)-dioneUrea70-85%
2Isoquinoline-1,3(2H,4H)-dione7-Iodoisoquinoline-1,3(2H,4H)-dioneI₂, HIO₃, Acetic Acid60-75%

Safety Considerations

  • Homophthalic acid and urea: These are relatively low-hazard materials. Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • High-temperature reactions: The cyclization step is performed at high temperatures. Use a heating mantle or oil bath with appropriate temperature control. Ensure the setup is in a well-ventilated fume hood.

  • Iodine and Iodic Acid: Iodine is corrosive and can cause burns. Iodic acid is a strong oxidizing agent. Handle both with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

  • Acetic Acid: Glacial acetic acid is corrosive and has a strong odor. Handle in a fume hood.

  • Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All extractions and solvent removal should be performed in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a reliable and accessible route to 7-Iodoisoquinoline-1,3(2H,4H)-dione from homophthalic acid. The protocols are based on established chemical transformations and have been adapted for this specific target molecule. By understanding the underlying principles of the cyclization and regioselective iodination reactions, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and materials science.

References

  • Patil, B. R., Bhusare, S. R., Pawar, R. P., & Vibhute, Y. B. (2006).
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 15). [Video]. YouTube. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues of 7-Iodoisoquinoline-1,3(2H,4H)-dione in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Homophthalimide" Challenge

You are likely encountering precipitation when introducing 7-Iodoisoquinoline-1,3(2H,4H)-dione (hereafter 7-IQD ) into aqueous buffers. This is not a user error; it is an intrinsic property of the molecule.

The Physicochemical Barrier:

  • Crystal Lattice Energy: The isoquinoline-1,3-dione core is planar. The 7-iodo substituent enhances lipophilicity (increasing LogP) and promotes strong

    
     stacking interactions. The molecule prefers to bind to itself rather than water.
    
  • Ionization State: The imide nitrogen (N-H) is a weak acid (estimated pKa

    
     8.0–8.5). At physiological pH (7.4), the molecule remains predominantly neutral (uncharged), minimizing its aqueous solubility.
    

This guide provides three validated workflows to overcome these barriers, ranked by biological compatibility.

Validated Solubilization Protocols

Method A: The "Gold Standard" – Cyclodextrin Complexation

Best for: Animal studies, cell-based assays, and preventing aggregation.

Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic 7-IQD molecule sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with the aqueous buffer. This mimics the "lock and key" mechanism, shielding the hydrophobic iodine from water.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in your assay buffer (e.g., PBS or Saline). Vortex until clear.
    
    • Note: Do not use standard

      
      -CD; it has low water solubility. Use the Hydroxypropyl derivative.[1][2]
      
  • Prepare Compound Stock: Dissolve 7-IQD in 100% DMSO at 500x your final desired concentration (e.g., 10 mM).

  • The "Dropwise" Addition:

    • Place the 20% HP-

      
      -CD solution on a magnetic stirrer (medium speed).
      
    • Slowly add the DMSO stock dropwise into the vortex of the stirring cyclodextrin solution.

    • Target: Final DMSO concentration should be

      
       5%.
      
  • Equilibration: Stir for 30 minutes at Room Temperature (RT). The solution should remain clear.

Method B: The "Intermediate Dilution" Technique

Best for: High-throughput screening (HTS) and enzymatic assays where cyclodextrins are unavailable.

The Problem: Direct addition of a concentrated DMSO stock (e.g., 10 mM) to a buffer (0 mM) causes a "Solvent Shock," leading to immediate microprecipitation that may be invisible to the naked eye but scatters light in plate readers.

Protocol:

  • Primary Stock: 10 mM 7-IQD in DMSO.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a 50% DMSO / 50% Buffer mixture.

    • Why? This steps down the hydrophobicity gradually, preventing the "crash."

  • Final Assay Solution: Pipette the Intermediate Stock into your assay well (containing 100% buffer) to reach the 1x concentration.

    • Result: Final DMSO is low, but the transition was cushioned.

Method C: pH Switching (The "Ionization" Method)

Best for: Chemical assays or short-term experiments where pH > 8.5 is tolerated.

Mechanism: By raising the pH above the pKa of the imide (approx. 8.3), you deprotonate the nitrogen, creating a soluble anion.

Protocol:

  • Buffer Selection: Use a buffer with buffering capacity at pH 9.0 (e.g., Borate or Glycine-NaOH).

  • Dissolution: 7-IQD will dissolve significantly faster and at higher concentrations in pH 9.0 buffer than in pH 7.4 PBS.

  • Warning: If you acidify this solution back to pH 7.4, the compound will precipitate immediately.

Decision Logic & Workflow

Use the following logic gate to determine the correct protocol for your specific experiment.

SolubilityLogic Start START: 7-IQD Solubilization IsCellBased Is this a Cell/Animal Assay? Start->IsCellBased ToxicityCheck Can cells tolerate >0.1% DMSO? IsCellBased->ToxicityCheck Yes IsEnzymatic Is this an Enzymatic Assay? IsCellBased->IsEnzymatic No UseCD USE METHOD A: HP-beta-Cyclodextrin ToxicityCheck->UseCD No (DMSO Toxic) UseInter USE METHOD B: Intermediate Dilution ToxicityCheck->UseInter Yes (DMSO OK) PH_Tol Can Assay Tolerate pH > 8.5? IsEnzymatic->PH_Tol Yes UsePH USE METHOD C: pH Adjustment (Anionic Form) PH_Tol->UsePH Yes PH_Tol->UseInter No

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Data Summary: Solvent Compatibility Matrix

Solvent / ExcipientSolubility RatingBiological SafetyNotes
Pure Water (pH 7) < 0.01 mg/mL (Poor)ExcellentCompound will float or sediment.
DMSO (100%) > 20 mg/mL (High)Toxic > 0.1-1%Use for stock storage only. Freeze/Thaw stable.
Ethanol ModerateToxic > 2%Less effective than DMSO for this specific chemotype.
20% HP-

-CD
High (Complexed)ExcellentRecommended. Inert in most receptor/enzyme assays.
Tween-80 (0.1%) ModerateLowCan cause "false positives" in enzyme assays (micelles).
Buffer (pH 9.5) High (Ionized)LowOnly for specific chemical stability tests.

Troubleshooting FAQs

Q1: My solution turns cloudy immediately after adding the DMSO stock to the buffer. Why? A: You have hit the "Crash Point." The local concentration of water around the DMSO droplet spiked instantly, forcing the hydrophobic 7-IQD out of solution before it could disperse.

  • Fix: Use Method B (Intermediate Dilution) or increase the vortex speed during addition. Never add DMSO stock to a static (non-moving) buffer.

Q2: Can I use standard Beta-Cyclodextrin (


-CD) instead of Hydroxypropyl (

)?
A: No. Unmodified

-CD has low water solubility itself (

18 mg/mL). If you try to dissolve 7-IQD into it, the cyclodextrin itself might precipitate. HP-

-CD is soluble >500 mg/mL and is required for this application.

Q3: I see a "false positive" inhibition in my enzyme assay. A: This is likely due to Colloidal Aggregation . Planar hydrophobic molecules like 7-IQD can form microscopic "clumps" that sequester enzymes non-specifically.

  • Verification: Add 0.01% Triton X-100 to your buffer. If the inhibition disappears, your previous result was an artifact of aggregation.

Q4: What is the estimated pKa of the imide proton? A: While experimental data for the 7-iodo derivative is sparse, the core isoquinoline-1,3-dione (homophthalimide) has a pKa of approximately 8.3 . The electron-withdrawing Iodine at position 7 will slightly increase acidity, likely shifting the pKa to


7.8–8.1 . This confirms that at pH 7.4, the molecule is >80% neutral.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Supports Method A: Mechanism of HP- -CD solubiliz
  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

    • Supports Method C: pKa d
  • Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent Stability and DMSO Tolerance. NCBI Bookshelf. Link

    • Supports Method B: DMSO limits in biological assays.
  • Santa Cruz Biotechnology. (n.d.).[3] Isoquinoline-1,3(2H,4H)-dione Product Data. Link[3]

    • Supports General Properties: Solubility in DMSO/DMF.

Sources

Technical Guide: Recrystallization Optimization for 7-Iodo Homophthalimide

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the optimization of recrystallization solvents for 7-iodo homophthalimide.

Subject: Purification Strategy & Solvent Selection for 7-Iodo-isoquinoline-1,3(2H,4H)-dione Document ID: TS-REC-7IHP-001 Applicable For: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary & Chemical Profile

7-iodo homophthalimide (7-iodo-isoquinoline-1,3(2H,4H)-dione) is a critical intermediate, often employed as a scaffold for PARP inhibitors or as a substrate for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira). Its purification is non-trivial due to the presence of the iodine atom, which increases lipophilicity compared to the parent homophthalimide while introducing sensitivity to photolytic deiodination.

High-purity isolation (>98% HPLC) is essential to prevent catalyst poisoning during subsequent cross-coupling steps. This guide outlines a thermodynamic approach to solvent selection, moving beyond "trial and error" to a rational screening matrix.

Chemical Properties Table
PropertyValue / CharacteristicImpact on Recrystallization
Molecular Formula C₉H₆INO₂Moderate molecular weight.
Functional Groups Imide (–CONHCO–), Aryl IodideH-bond donor (imide NH) requires polar solvents to disrupt lattice; Iodine adds lipophilicity.
Solubility Profile Low in water/hexanes; Moderate in alcohols; High in DMSO/DMF."Like dissolves like" suggests alcohols or organic acids.
Key Impurities 5-iodo regioisomer, unreacted homophthalic acid, elemental iodine (I₂).Regioisomers often co-crystallize; I₂ causes purple discoloration.

Solvent Selection Strategy (The "Why")

The selection of a recrystallization solvent for halogenated imides relies on balancing dielectric constant matching with temperature-dependent solubility differentials .

Primary Solvent Candidates

Based on structural analogs (homophthalic anhydrides and isoquinolinediones), the following solvents are recommended for screening:

  • Glacial Acetic Acid (AcOH):

    • Mechanism:[1][2][3] Forms strong hydrogen bonds with the imide carbonyls, effectively breaking the crystal lattice at high temperatures. Upon cooling, the high lattice energy of the imide forces crystallization while impurities remain in the mother liquor.

    • Best For: Removing regioisomers and polar impurities.

  • Ethanol (Absolute or 95%):

    • Mechanism:[1][2][3] A protic solvent that solubilizes the imide via H-bonding. The iodine atom reduces solubility compared to the non-iodinated parent, making ethanol a strong candidate for high-recovery crystallization.

    • Best For: General purification and removal of inorganic salts.

  • Toluene:

    • Mechanism:[1][2][3] Relies on the lipophilicity of the iodine atom.

    • Best For: Removing unreacted starting materials (acids/anhydrides) which may be less soluble in non-polar aromatics.

Binary Solvent Systems (Antisolvent Methods)

If single solvents fail, use a binary system. Dissolve in the "Good" solvent, then add the "Bad" solvent until turbidity persists.[4]

  • DMF / Water: (Dissolve in hot DMF, add water dropwise). Warning: High yield, but difficult to dry the solvent from the crystal lattice.

  • Ethyl Acetate / Heptane: (Standard organic phase purification). Good for removing non-polar byproducts.

Decision Logic Diagram

The following diagram illustrates the logical flow for selecting the optimal solvent system based on observed solubility behavior.

SolventSelection start Start: Solubility Test (100 mg) test_eth Test 1: Boiling Ethanol start->test_eth sol_eth Dissolves? test_eth->sol_eth cool_eth Cool to RT/0°C sol_eth->cool_eth Yes test_acoh Test 2: Boiling Acetic Acid sol_eth->test_acoh No cryst_eth Crystals Form? cool_eth->cryst_eth use_eth USE ETHANOL (Standard) cryst_eth->use_eth Yes test_binary Test 3: DMF + Water cryst_eth->test_binary No (Too Soluble) sol_acoh Dissolves? test_acoh->sol_acoh use_acoh USE ACETIC ACID (Best for Purity) sol_acoh->use_acoh Yes sol_acoh->test_binary No use_binary USE BINARY SYSTEM (DMF/H2O) test_binary->use_binary

Caption: Logic flow for determining the optimal solvent system based on solubility and nucleation behavior.

Step-by-Step Optimization Protocol

Safety Warning: 7-iodo homophthalimide may be a skin irritant. Iodine-containing compounds can release I₂ gas if overheated. Perform all operations in a fume hood.

Phase 1: The Solubility Screen (Micro-scale)

Before committing the bulk batch, perform this test with 50-100 mg of crude material.

  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL of solvent (EtOH or AcOH).

  • Heat to boiling.

    • If insoluble: Add solvent in 0.2 mL increments until dissolved.

    • If dissolved immediately: Solvent is too good (yield will be low). Try a less polar solvent or use less volume.

  • Cool slowly to room temperature, then to 4°C.

  • Observe crystal habit (needles are preferred over amorphous powder).

Phase 2: Bulk Recrystallization (The Protocol)

Assuming Glacial Acetic Acid or Ethanol was selected:

  • Dissolution:

    • Place crude 7-iodo homophthalimide in a round-bottom flask.

    • Add the minimum amount of solvent required to wet the solid.

    • Heat the mixture to reflux (boiling).

    • Add additional solvent slowly through the condenser until the solid just dissolves.

    • Critical Step: Add 5-10% excess solvent to prevent premature crystallization during filtration.

  • Hot Filtration (Optional but Recommended):

    • If the solution is dark or contains insoluble specks (dust/polymer), filter while hot through a pre-warmed glass frit or Celite pad.

    • Note: If the solution is purple (free iodine), add a small amount of activated charcoal, reflux for 5 mins, then filter.

  • Nucleation & Growth:

    • Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities. Slow cooling builds a pure crystal lattice.

    • Once at room temperature, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with a small amount of cold solvent (the same solvent used for crystallization).

    • Dry: Dry under high vacuum at 40-50°C. Ensure all acetic acid is removed if used (trace acid can interfere with basic coupling conditions later).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What do I do?

  • Cause: The temperature dropped too fast, or the solvent polarity is not optimal (operating in the "metastable zone" where liquid-liquid phase separation occurs before crystallization).

  • Fix: Re-heat until dissolved. Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a glass rod to induce nucleation. If using a binary mixture (e.g., Ethanol/Water), add slightly more Ethanol to keep the oil in solution, then cool slower.

Q2: The crystals are slightly purple/pink. Is this acceptable?

  • Cause: Trace elemental iodine (I₂) has been liberated, likely due to light exposure or heating.

  • Fix: Wash the filtered crystal cake with a cold, dilute solution of Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite. This reduces I₂ (purple) to Iodide (colorless/water-soluble). Follow with a water wash, then a cold solvent wash.

Q3: I have low recovery yield (<50%).

  • Cause: Too much solvent was used (product remains in mother liquor).

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note: The second crop is usually less pure than the first.

Q4: Can I use DMSO?

  • Analysis: While DMSO dissolves the compound well, it has a high boiling point (189°C) and is very difficult to remove from the crystal lattice without high-heat drying, which may degrade the iodine bond. Avoid DMSO unless absolutely necessary.

Process Visualization

The following diagram details the physical workflow for the purification process.

RecrystallizationWorkflow crude Crude 7-Iodo Imide dissolve Dissolve in Hot Solvent (Reflux) crude->dissolve charcoal Optional: Activated Charcoal (If colored impurities) dissolve->charcoal filter Hot Filtration (Remove insolubles) dissolve->filter charcoal->filter cool Controlled Cooling (RT -> 4°C) filter->cool isolate Vacuum Filtration cool->isolate wash Wash (Cold Solvent) Optional: Na2S2O3 Wash isolate->wash dry Dry (Vac Oven 45°C) wash->dry

Caption: Step-by-step physical workflow for the recrystallization of 7-iodo homophthalimide.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection for imides).

  • Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
  • PubChem. (2025).[5] Compound Summary: 2-hydroxyisoquinoline-1,3(2H,4H)-dione (Homophthalimide derivatives). National Library of Medicine. [Link]

  • MDPI. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives. (Provides context on solubility of homophthalic anhydride derivatives in Toluene/Ethyl Acetate). [Link]

Sources

Minimizing side reactions during the iodination of isoquinoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the precision iodination of isoquinoline-1,3(2H,4H)-dione (commonly referred to as homophthalimide).

This substrate presents a classic chemoselectivity challenge: it contains a highly acidic methylene bridge (C4, flanked by two carbonyls) competing with an electron-rich aromatic ring. The goal is to achieve mono-iodination at the C4 position while suppressing di-iodination, ring iodination (electrophilic aromatic substitution), and oxidative dimerization.

The Chemical Challenge: C4-H vs. Ring C-H

The iodination of isoquinoline-1,3-dione is driven by the enolization of the C4 position. The


 of this methylene group is approximately 9–11, making it significantly more acidic than typical hydrocarbons.
  • Target Reaction: Electrophilic attack of

    
     on the C4-enol.
    
  • Primary Side Reaction (Over-reaction): Formation of 4,4-diiodoisoquinoline-1,3-dione.

  • Secondary Side Reaction (Regio-error): Iodination of the benzene ring (positions 5, 6, 7, or 8), particularly if the ring bears electron-donating groups (e.g., -OMe).

  • Tertiary Side Reaction (Oxidation): Oxidative dimerization to bis-homophthalimide or oxidation to isoquinoline-1,3,4-trione.

Recommended Protocol: The NIS/TFA System

For pharmaceutical-grade purity, avoid elemental iodine (


) with strong bases, as this promotes di-iodination and oxidative coupling. The N-Iodosuccinimide (NIS)  system is the industry standard for this transformation due to its controlled release of iodonium ions.
Standard Operating Procedure (SOP)
  • Substrate: Isoquinoline-1,3-dione (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (0.95 – 1.0 equiv)

  • Catalyst: Trifluoroacetic acid (TFA) (10–20 mol%) or

    
     (for deactivated rings)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Conditions:

    
     to RT, darkness, inert atmosphere (
    
    
    
    /Ar).

Step-by-Step:

  • Dissolve the substrate in anhydrous MeCN (0.1 M concentration).

  • Add TFA (0.1 equiv). Stir for 10 minutes to promote enolization.

  • Cool to

    
     and shield the flask from light (aluminum foil).
    
  • Add NIS (0.95 equiv) portion-wise over 30 minutes. Do not dump all at once.

  • Monitor via TLC/HPLC. If starting material remains after 2 hours, add the remaining 0.05 equiv NIS.

  • Quench: Pour into saturated aqueous

    
     (sodium thiosulfate) to destroy unreacted iodonium species.
    

Mechanism & Failure Pathways (Visualization)

The following diagram illustrates the competition between the desired C4-iodination and the common failure modes.

IodinationPathways Substrate Isoquinoline-1,3-dione (Keto Form) Enol C4-Enol Intermediate (Nucleophile) Substrate->Enol TFA/Acid Cat. Product 4-Iodo-isoquinoline-1,3-dione (Target) Enol->Product NIS (1.0 eq) RingIodo Ring-Iodinated Impurity (Regio-error) Enol->RingIodo Activated Ring (EDG present) Dimer Oxidative Dimer (Coupling) Enol->Dimer O2 / Radical Path NIS NIS (I+ Source) DiIodo 4,4-Diiodo Impurity (Over-reaction) Product->DiIodo Excess NIS (>1.1 eq)

Caption: Mechanistic divergence in homophthalimide iodination. Control of stoichiometry and atmosphere is critical to prevent the pathways leading to red nodes.

Troubleshooting Center (FAQ & Diagnostics)

Module A: Yield & Conversion Issues

Q: I am seeing a significant amount of 4,4-diiodo product. How do I stop this?

  • Diagnosis: The C4-mono-iodo product is still acidic (often more acidic than the starting material due to the inductive effect of iodine), making it prone to a second enolization and subsequent iodination.

  • Resolution:

    • Stoichiometry: Never exceed 1.0 equivalents of NIS. Aim for 0.95 eq. It is better to have 5% unreacted starting material (separable) than 5% di-iodo impurity (difficult to separate).

    • Addition Rate: Add NIS slowly (syringe pump or portion-wise). High local concentrations of NIS favor the second reaction.

Q: The reaction stalls at 60% conversion.

  • Diagnosis: Accumulation of succinimide (byproduct) or protonation of the enol.

  • Resolution:

    • Ensure the reaction is not too acidic. While TFA catalyzes enolization, too much acid can protonate the carbonyls, deactivating the system.

    • Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP stabilizes the radical/cationic intermediates and hydrogen-bonds to the succinimide, driving the reaction forward.

Module B: Stability & Workup

Q: My product turns purple/brown on the column.

  • Diagnosis: C-I bond homolysis (photolytic decomposition) releasing

    
    .
    
  • Resolution:

    • Light Protection: Wrap the column in foil.

    • Speed: Perform a "flash" filtration rather than a long column.

    • Additive: Add 1% triethylamine to the eluent to neutralize trace acids that catalyze de-iodination, but only if the C4 proton is not too acidic to be deprotonated by the amine (check stability first).

Q: I see a peak at double the molecular weight (M+M-2).

  • Diagnosis: Oxidative dimerization (bis-isoquinoline-1,3-dione). This occurs via a radical pathway if oxygen is present.

  • Resolution: Degas all solvents with Argon/Nitrogen sparging for 15 minutes before reaction. Strictly exclude air.

Diagnostic Workflow

Use this decision tree to optimize your specific reaction conditions.

Troubleshooting Start Start Optimization CheckTLC Check TLC/LCMS (1 hr) Start->CheckTLC Decision1 Is Di-iodo present? CheckTLC->Decision1 ReduceNIS Action: Reduce NIS to 0.9 eq Cool to -10°C Decision1->ReduceNIS Yes Decision2 Is Ring-iodo present? Decision1->Decision2 No ChangeAcid Action: Remove TFA Use neutral conditions Decision2->ChangeAcid Yes Decision3 Low Conversion? Decision2->Decision3 No SwitchSolvent Action: Switch to HFIP or add BF3·OEt2 Decision3->SwitchSolvent Yes Success Isolate Product (Protect from Light) Decision3->Success No

Caption: Logic flow for diagnosing impurity profiles in iodination reactions.

Summary of Critical Parameters

ParameterRecommendationReason
Iodine Source NIS (N-Iodosuccinimide)Milder than

; avoids strong base; easier stoichiometry control.[1]
Stoichiometry 0.95 – 1.0 equiv Prevents 4,4-diiodination (the "over-iodination" trap).
Solvent MeCN or HFIP MeCN is standard; HFIP (Hexafluoroisopropanol) is superior for difficult substrates due to H-bonding activation.
Atmosphere Argon/Nitrogen Prevents oxidative dimerization (radical coupling).
Light Darkness Prevents photolytic cleavage of the C-I bond.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[2] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Olah, G. A., et al. (2004).[2] Efficient monohalogenation of deactivated aromatics... using N-halosuccinimides. Journal of the American Chemical Society, 126(48), 15770-15776. Link

  • Galligan, M. J., Akula, R., & Ibrahim, H. (2014).[3] Unified Strategy for Iodine(III)-Mediated Halogenation... of 1,3-Dicarbonyl Compounds. Organic Letters, 16(2), 600–603.[3] Link

  • TCI Chemicals. (2023).[4] 1,3-Dicarbonyl Compounds: Reactivity and Applications. Chemistry Chat. Link

Sources

Removing trace metal impurities from 7-Iodoisoquinoline-1,3(2H,4H)-dione preparations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with trace metal impurities in the synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione. Our focus is on providing practical, field-proven solutions grounded in established chemical principles to ensure the highest purity of your compound.

Troubleshooting Guide: Diagnosing and Resolving Metal Contamination

The presence of trace metals, often remnants from catalytic steps (e.g., Palladium, Copper) or introduced from reagents and equipment (e.g., Iron, Chromium), can significantly impact downstream applications, including biological assays and further chemical transformations. This guide provides a logical workflow to identify and eliminate these contaminants.

Workflow for Metal Impurity Remediation

The following diagram outlines a systematic approach to addressing suspected metal contamination.

Metal_Removal_Workflow cluster_start Phase 1: Detection & Identification cluster_assessment Phase 2: Assessment & Strategy cluster_methods Phase 3: Method Execution cluster_end Phase 4: Validation start Suspicion of Metal Contamination (e.g., color change, failed downstream reaction, catalyst carryover) quantify Quantify Metal Content (ICP-MS or AAS analysis) start->quantify Initial Observation assess Assess Contaminant Profile - Metal identity (Pd, Cu, Fe, etc.) - Concentration (ppm level) - Nature (soluble vs. particulate) quantify->assess Data Input select Select Purification Strategy assess->select Informed Decision method_chelation High Pd/Cu Chelation/Scavenging (Thiol or Amine-functionalized resin) select->method_chelation Targeted Removal method_carbon Broad Spectrum/Color Activated Carbon (Effective for various metals, colored organics) select->method_carbon General Cleanup method_recrystal Moderate Fe/Other Metals Recrystallization (Use of a chelating agent like EDTA in aqueous wash may be required first) select->method_recrystal Purity Enhancement method_chroma Complex Mixture Chromatography (Silica gel or functionalized silica) select->method_chroma High-Purity Polish validate Re-analyze Metal Content (ICP-MS or AAS) method_chelation->validate method_carbon->validate method_recrystal->validate method_chroma->validate pass Purity Confirmed (Proceed with application) validate->pass < 10 ppm Pd (or target spec) fail Purity Not Met validate->fail > 10 ppm Pd (or target spec) reassess Re-assess Strategy (Consider alternative or combination of methods) fail->reassess reassess->select Iterate

Caption: Troubleshooting workflow for metal impurity removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common trace metal impurities in 7-Iodoisoquinoline-1,3(2H,4H)-dione preparations and where do they come from?

Trace metal impurities primarily originate from catalysts and reagents used during the synthesis. The synthesis of related quinoline and isoquinoline structures often involves metal-catalyzed reactions.

Metal Impurity Likely Source Typical Concentration Recommended Primary Removal Method
Palladium (Pd) Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) used to introduce substituents.50 - 1000+ ppmMetal Scavenging (Thiol-based resins)
Copper (Cu) Ullmann-type reactions, Sonogashira coupling.20 - 500 ppmMetal Scavenging (Amine/Thiol resins), Acid Wash
Iron (Fe) Leaching from stainless steel reactors, raw materials, iron-based reagents.10 - 200 ppmRecrystallization with EDTA wash, Activated Carbon
Nickel (Ni) Nickel-based catalysts, leaching from alloys (e.g., Hastelloy).5 - 150 ppmMetal Scavenging, Recrystallization
Chromium (Cr) Leaching from stainless steel equipment.1 - 50 ppmActivated Carbon, Recrystallization

Q2: My batch of 7-Iodoisoquinoline-1,3(2H,4H)-dione has a faint grey/black tint. Could this be a metal impurity?

Yes, this is a classic indicator of residual palladium, which can precipitate as palladium black (Pd(0)). This is common when the catalyst is not fully removed during the initial workup. An immediate treatment with a metal scavenger or activated carbon is recommended before proceeding with further purification steps like recrystallization.

Q3: Why is simple filtration or recrystallization not always effective for removing palladium?

Palladium can exist in multiple states within a reaction mixture. While heterogeneous palladium on carbon (Pd/C) can be filtered, homogeneous palladium catalysts dissolve in the reaction medium. During the reaction or workup, these can form soluble complexes with your product or ligands, or they can be reduced to fine, colloidal nanoparticles that are difficult to remove by simple filtration. Recrystallization alone may trap these fine impurities within the crystal lattice, leading to co-precipitation. Therefore, a more targeted approach like chelation is often necessary to capture the soluble and colloidal forms before recrystallization.

Q4: What is a "metal scavenger" and how does it work?

Metal scavengers are functionalized materials, typically silica gel or polymer resins, that have a high affinity for specific metals. They act as solid-supported chelating agents. For "soft" metals like palladium, scavengers with "soft" donor ligands like thiols (sulfur) are particularly effective based on Hard and Soft Acids and Bases (HSAB) theory. The scavenger is stirred with the solution containing the product, the metal ion is selectively bound (chelated) to the functional groups on the solid support, and the scavenger-metal complex is then easily removed by simple filtration.

Q5: Can I use activated carbon for all metal impurities?

Activated carbon is a versatile but non-selective adsorbent. It has a large surface area with a variety of functional groups that can adsorb a broad range of metal species as well as colored organic impurities. While it is effective for general cleanup and can reduce levels of many metals like iron and chromium, it may also adsorb your product, leading to yield loss. It is often less efficient for high concentrations of specific catalytic metals like palladium compared to targeted scavengers. A preliminary test on a small scale is recommended to assess the potential for product loss.

Q6: Are there regulatory limits for trace metals in active pharmaceutical ingredients (APIs)?

Yes. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permissible daily exposure (PDE) limits for various metals in pharmaceutical products. For example, palladium, being a route-specific catalyst, has an oral PDE of 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams. Meeting these standards is critical in drug development.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is highly effective for selectively removing residual palladium from solutions of the product.

  • Materials:

    • Crude 7-Iodoisoquinoline-1,3(2H,4H)-dione dissolved in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene).

    • Thiol-functionalized silica gel (scavenger), e.g., SiliaMetS® Thiol.

    • Inert gas (Nitrogen or Argon).

    • Filter funnel and flask.

    • Celatom® or a similar filter aid.

  • Methodology:

    • Dissolution: Dissolve the crude 7-Iodoisoquinoline-1,3(2H,4H)-dione in a suitable solvent to a concentration of 10-50 mg/mL. Ensure complete dissolution.

    • Scavenger Addition: Add the thiol-functionalized silica scavenger. A typical starting point is to use 3-5 equivalents (by weight) relative to the initial mass of the palladium catalyst used in the reaction. If the ppm level is known, a more precise amount can be calculated.

    • Incubation: Stir the mixture at a controlled temperature. Room temperature (20-25 °C) is often sufficient, but gently heating to 40-50 °C can accelerate the scavenging process. Stir for 2-6 hours under an inert atmosphere. Reaction time can be optimized based on results.

    • Filtration: Prepare a small pad of Celatom® in a filter funnel. Filter the mixture through the pad to remove the scavenger-metal complex.

    • Rinsing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.

    • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

    • Analysis: Submit a sample of the resulting solid for ICP-MS analysis to confirm the final palladium concentration is within the desired specification (e.g., < 10 ppm).

Protocol 2: General Purification via Activated Carbon Treatment

This method is useful for removing a broad spectrum of metal impurities and colored byproducts.

  • Materials:

    • Crude 7-Iodoisoquinoline-1,3(2H,4H)-dione.

    • Suitable solvent (e.g., Ethanol, Ethyl Acetate).

    • Decolorizing activated carbon powder.

    • Filter funnel and flask.

    • Celatom® or a similar filter aid.

  • Methodology:

    • Dissolution: Dissolve the crude product in a suitable solvent at room temperature or with gentle heating.

    • Carbon Addition: Add activated carbon, typically 5-10% by weight relative to the crude product.

    • Stirring: Stir the suspension vigorously for 30-60 minutes at room temperature. Avoid prolonged heating as it may increase the risk of product adsorption.

    • Hot Filtration (if applicable): If the product was dissolved with heating, perform a hot filtration to prevent premature crystallization. Prepare a filter funnel with a fluted filter paper and a layer of Celatom®.

    • Filtration: Filter the mixture through the Celatom® pad to remove the carbon. The filtrate should be clear and colorless.

    • Rinsing: Wash the filter cake with a small amount of hot solvent.

    • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

    • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Title: Metal Scavengers: A Practical Solution to an Everyday Problem Source: Biotage URL: [Link]

  • Title: Activated carbon for removal of trace metals and color in APIs Source: Cabot Corporation URL: [Link]

  • Title: ICH Q3D (R2) Guideline for Elemental Impurities Source: International Council for Harmonisation (ICH) URL: [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Iodo- vs. 7-Bromo-isoquinoline-1,3(2H,4H)-dione in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline-1,3(2H,4H)-dione Scaffold and the Imperative of C-7 Functionalization

The isoquinoline-1,3(2H,4H)-dione core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of compounds with diverse biological activities. Functionalization of this heterocyclic system is crucial for modulating pharmacokinetic and pharmacodynamic properties. The C-7 position, in particular, offers a key vector for structural diversification. Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forging new carbon-carbon and carbon-heteroatom bonds. This guide provides a comparative analysis of the reactivity of two key precursors, 7-iodo- and 7-bromo-isoquinoline-1,3(2H,4H)-dione, in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

While direct, side-by-side comparative studies for these specific substrates are not extensively documented in peer-reviewed literature, this guide will leverage fundamental principles of organometallic chemistry and available experimental data on related systems to provide a robust predictive framework for researchers.

Pillar 1: The Fundamental Reactivity of Aryl Halides in Palladium Catalysis

The reactivity of aryl halides (Ar-X) in palladium-catalyzed cross-coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many of these catalytic cycles is the oxidative addition of the Ar-X to a Pd(0) complex. Weaker C-X bonds undergo this step more readily, leading to faster reaction rates and often allowing for milder reaction conditions.

The established order of reactivity based on bond dissociation energies is:

C-I < C-Br < C-Cl

Therefore, for the isoquinoline-1,3(2H,4H)-dione scaffold, 7-iodo-isoquinoline-1,3(2H,4H)-dione is predicted to be the more reactive coupling partner compared to its 7-bromo counterpart. This enhanced reactivity can translate to several practical advantages:

  • Lower reaction temperatures: Iodides often react efficiently at room temperature or with gentle heating, whereas bromides may require higher temperatures.

  • Lower catalyst loadings: The facile oxidative addition of aryl iodides can sometimes allow for lower concentrations of the palladium catalyst.

  • Broader substrate scope: The higher reactivity of iodides can be beneficial when using less reactive coupling partners.

The following sections will explore the practical implications of this reactivity difference in the context of specific, high-impact cross-coupling reactions.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most versatile methods for creating C(sp²)-C(sp²) bonds.[1]

Reactivity Comparison:

In a typical Suzuki reaction, the 7-iodo derivative is expected to provide higher yields in shorter reaction times or at lower temperatures than the 7-bromo analogue.[2] While aryl bromides are competent substrates, their reactions often necessitate more forcing conditions to achieve comparable results.

Data Presentation: Predicted Performance in Suzuki-Miyaura Coupling

Parameter7-Iodo-isoquinoline-1,3(2H,4H)-dione7-Bromo-isoquinoline-1,3(2H,4H)-dioneRationale
Reaction Temperature Room temperature to moderate heat (e.g., 60-80 °C)Elevated temperatures often required (e.g., 80-110 °C)Weaker C-I bond facilitates oxidative addition.
Reaction Time Generally shorter (e.g., 1-6 hours)Typically longer (e.g., 6-24 hours)Faster rate of the rate-determining oxidative addition step.
Catalyst Loading Lower loadings may be sufficient (e.g., 0.5-2 mol%)Standard to higher loadings often used (e.g., 2-5 mol%)Higher reactivity compensates for potential catalyst deactivation.
Yield High to excellentGood to high, but may be lower than iodo- under identical mild conditionsReflects the efficiency of the catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methodologies for aryl halides.[3]

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add the 7-halo-isoquinoline-1,3(2H,4H)-dione (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (7-Halo-isoquinolinedione) pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex inv1 pd2_complex->inv1 transmetalation Transmetalation ar_pd_r Ar-Pd(II)L₂(R') transmetalation->ar_pd_r inv2 ar_pd_r->inv2 reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product inv1->transmetalation R'-B(OR)₂ Base inv2->reductive_elimination Buchwald_Hartwig_Workflow Buchwald-Hartwig Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Weigh Ar-X, Amine, Base, Pd Precatalyst, & Ligand prep2 Add Anhydrous, Degassed Solvent prep1->prep2 prep3 Seal Reaction Vessel prep2->prep3 reaction Heat with Stirring (e.g., 100 °C, 4-24h) prep3->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup1 Cool to RT & Quench monitoring->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry, Filter, & Concentrate workup2->workup3 purification Column Chromatography workup3->purification

Sources

X-ray crystal structure analysis of 7-Iodoisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide provides an in-depth technical comparison of the crystal structure analysis of 7-Iodoisoquinoline-1,3(2H,4H)-dione (hereafter 7-I-IQD ) against its non-halogenated parent compound, Isoquinoline-1,3(2H,4H)-dione (homophthalimide, IQD ).

Why this comparison matters: In drug discovery (specifically PARP inhibitors and immunomodulators), the introduction of an iodine atom is not merely for steric bulk. It introduces a sigma-hole , capable of forming strong, directional halogen bonds (


) that can dramatically alter solid-state packing and pharmacological binding affinity. This guide validates the structural superiority of X-ray diffraction (XRD) over NMR for defining the tautomeric state of these molecules and details the specific crystallographic advantages provided by the heavy iodine atom.

Comparative Analysis: 7-I-IQD vs. Alternatives

A. Structural Characterization Method: XRD vs. Solution NMR

The primary challenge with isoquinoline-1,3-diones is lactam-lactim tautomerism .

FeatureX-Ray Crystallography (Recommended) Solution NMR (

H/

C)
Critical Insight
Tautomer ID Definitive. Fixes the molecule in the solid state, clearly distinguishing

(approx. 1.22 Å) from

(approx. 1.35 Å).
Ambiguous. Rapid proton exchange often results in averaged signals, obscuring the specific tautomer (dione vs. enol).XRD is required to confirm the 2H,4H-dione form essential for hydrogen bond donor/acceptor modeling.
Intermolecular Forces Direct Observation. Maps Halogen Bonding (

) and

-stacking networks.
Inferred. NOE signals can suggest proximity but cannot quantify bond angles or sigma-hole directionality.7-I-IQD efficacy often relies on halogen bonding, visible only via XRD.
Stereochemistry Absolute. Anomalous scattering of Iodine allows absolute structure determination (if chiral centers existed).Relative. Requires derivatization for absolute configuration.Iodine's high electron count (

) makes it an ideal heavy-atom derivative.
B. Structural Analog Comparison: 7-Iodo (Target) vs. Unsubstituted (Control)

Comparing the crystal lattice of 7-I-IQD with the parent IQD reveals the impact of the iodine substituent.

ParameterParent: Isoquinoline-1,3(2H,4H)-dione Target: 7-Iodoisoquinoline-1,3(2H,4H)-dione Structural Consequence
Primary Interaction Strong Hydrogen Bonding (

). Forms "ribbons" or dimers.
Halogen Bonding + H-Bonding. The Iodine

-hole interacts with Carbonyl Oxygen (

).
The Iodine atom disrupts the standard planar stacking, often inducing a "herringbone" or tilted packing motif to satisfy the

halogen bond angle.
Space Group Typically P21/c (Centrosymmetric).Often P21/c or P-1, but with altered unit cell dimensions.The volume per molecule increases by approx. 25-30 ų due to the Iodine radius.
Phasing Power Low. Requires direct methods (SHELXT).High. Iodine anomalous signal (

at Cu

) allows SAD/SIR phasing.
7-I-IQD is easier to solve ab initio due to the heavy atom effect.

Experimental Workflow & Logic

The following workflow ensures high-quality single crystals suitable for resolving the iodine position and tautomeric state.

G Synth Synthesis (7-I-IQD) Purify Purification (>99% HPLC) Synth->Purify Recrystallization Screen Solvent Screening (Vapor Diffusion) Purify->Screen Dissolution Mount Crystal Mounting (MiTeGen Loop) Screen->Mount Selection Collect Data Collection (Mo/Cu Source) Mount->Collect 100K Cryostream Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Integration Refine Refinement (SHELXL - Anisotropic) Solve->Refine R1 < 5% Refine->Screen If Twinning/Disorder

Figure 1: Optimized Crystallographic Workflow for Halogenated Heterocycles.

Detailed Experimental Protocols

Protocol A: Crystallization via Vapor Diffusion (Sitting Drop)

Objective: Grow single crystals of 7-I-IQD suitable for X-ray diffraction, minimizing twinning common in planar aromatics.

  • Preparation: Dissolve 10 mg of 7-I-IQD in 1.0 mL of DMF (Dimethylformamide) . Note: DMF is chosen over alcohols to prevent H-bond donor competition with the imide NH.

  • Filtration: Pass solution through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup:

    • Reservoir: 500 µL of Water/Methanol (1:1 v/v).

    • Drop: Mix 1 µL of protein solution + 1 µL of reservoir solution on a sitting drop bridge.

  • Incubation: Seal and store at 20°C.

  • Observation: Iodine enhances polarizability; crystals often appear as yellow/orange prisms within 3-7 days.

Protocol B: Data Collection & Refinement Strategy

Objective: Maximize data redundancy to accurately model the Iodine absorption.

  • Mounting: Select a crystal approx.

    
     mm. Mount on a MiTeGen loop using perfluoropolyether oil (cryoprotectant).
    
  • Cooling: Flash cool to 100 K immediately. Reasoning: Iodine atoms have high thermal motion; low temperature minimizes atomic displacement parameters (ADPs).

  • Beamline Settings:

    • Source: Mo

      
       (
      
      
      
      Å) is preferred over Cu to minimize absorption errors (
      
      
      ) caused by the heavy Iodine atom.
    • Strategy: Collect a full sphere (360° rotation) with high redundancy (>6x).

  • Refinement (SHELXL):

    • Locate Iodine first (highest electron density peak).

    • Refine Iodine anisotropically early in the process.

    • Critical Step: Check for "Halogen Bonding" geometry. If the

      
       angle is 
      
      
      
      and distance is < sum of van der Waals radii, explicitly model this interaction in the discussion (though not as a restraint in refinement).

Mechanistic Insight: The Halogen Bond

The defining feature of 7-I-IQD compared to the parent compound is the Sigma Hole .

HalogenBond cluster_legend Mechanism C7 C7 (Aromatic) I7 Iodine (I7) [Sigma Hole Donor] C7->I7 Covalent Bond O1 Oxygen (O1') [Lewis Base Acceptor] I7->O1 Halogen Bond (Directional, ~175°) C1 Carbonyl C1' C1->O1 Double Bond Info The electron-deficient region (σ-hole) on Iodine aligns with the lone pair of the Carbonyl Oxygen.

Figure 2: Schematic of the Halogen Bond interaction driving the crystal packing of 7-I-IQD.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Metrangolo, P., et al. (2005). Halogen bonding in crystal engineering. Chemical Reviews, 108(5), 1943-2014. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: Interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • Bondi, A. (1964). van der Waals Volumes and Radii. Journal of Physical Chemistry, 68(3), 441-451. Link

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